molecular formula C23H38O2 B1207521 10,12-Tricosadiynoic Acid CAS No. 66990-30-5

10,12-Tricosadiynoic Acid

Cat. No.: B1207521
CAS No.: 66990-30-5
M. Wt: 346.5 g/mol
InChI Key: DIEDVCMBPCRJFQ-UHFFFAOYSA-N
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Description

10,12-tricosadiynoic acid is a very long-chain fatty acid.

Properties

IUPAC Name

tricosa-10,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-10,15-22H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEDVCMBPCRJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66990-31-6
Record name 10,12-Tricosadiynoic acid, homopolymer
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DSSTOX Substance ID

DTXSID40337084
Record name 10,12-Tricosadiynoic acid
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66990-30-5
Record name 10,12-Tricosadiynoic acid
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Record name 10,12-Tricosadiynoic Acid
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Foundational & Exploratory

The Chemical Landscape of 10,12-Tricosadiynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core chemical properties of 10,12-Tricosadiynoic acid (TCDA), a versatile long-chain fatty acid notable for its unique polymer-forming capabilities and potent biological activity. This document provides a comprehensive overview of its physicochemical characteristics, reactivity, and the experimental methodologies used for its analysis, making it an essential resource for professionals in chemical research and drug development.

Core Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its defining structural features are a 23-carbon backbone, a terminal carboxylic acid group, and a conjugated diyne system at the 10th and 12th carbon positions. This diyne functionality is central to its most significant chemical property: topochemical polymerization. The compound is insoluble in water but shows solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and in specific formulations like a DMSO/corn oil mixture.[2][3][4]

PropertyValueReference
Molecular Formula C₂₃H₃₈O₂[2][5]
Molecular Weight 346.55 g/mol [5][6]
Melting Point 56-60 °C[1][2]
Boiling Point 498.8 °C at 760 mmHg[2]
Density 0.938 g/cm³[2]
Flash Point 236 °C[2]
Water Solubility Insoluble[2][4][7]
Vapor Pressure 2.62E-11 mmHg at 25°C[2]
Appearance Crystals[1]
Purity (Assay) ≥98.0% (GC)[1]
Solubility (DMSO) ≥ 60 mg/mL[6]

Chemical Reactivity and Key Applications

The chemical behavior of this compound is dominated by its two primary functional groups: the carboxylic acid and the conjugated diyne unit.

Topochemical Polymerization and Chromic Properties

The most remarkable property of TCDA is its ability to undergo 1,4-addition polymerization in the solid state, a reaction initiated by exposure to UV radiation (typically 254 nm) or other forms of energy like gamma rays.[8][9] This topochemical reaction requires the monomers to be precisely aligned in a crystalline lattice or self-assembled structures like vesicles or Langmuir-Blodgett films.[9][10]

The polymerization results in the formation of polydiacetylene (PDA), a conjugated polymer with a distinctive blue appearance.[11] This "blue phase" of the polymer is sensitive to environmental stimuli. Perturbations such as changes in temperature, pH, or the binding of specific molecules can disrupt the conjugated backbone, causing a conformational change and a dramatic colorimetric transition from blue to red.[11] This chromic response is the basis for TCDA's extensive use in the development of colorimetric sensors for detecting microbes, peptides, and other analytes.

Caption: Workflow of TCDA polymerization.

Biological Activity: ACOX1 Inhibition

In the realm of biochemistry, this compound is recognized as a highly specific, selective, and orally active inhibitor of acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation.[6][12][13] TCDA itself is a precursor; it must be activated within the cell to its thioester form, this compound-CoA, by the enzyme very long-chain acyl-CoA synthetase (VLACS).[2][12]

The inhibition of ACOX1 by the CoA-activated form is irreversible, time-dependent, and concentration-dependent.[12] This targeted inhibition has been shown to improve mitochondrial lipid and reactive oxygen species (ROS) metabolism, making TCDA a valuable tool for studying metabolic diseases associated with high-fat diets or obesity.[12][14]

ACOX1_Inhibition TCDA This compound (TCDA) Cell Cellular Uptake TCDA->Cell TCDA_CoA TCDA-CoA (Active Form) Cell->TCDA_CoA ACOX1 ACOX1 Enzyme TCDA_CoA->ACOX1 Irreversibly Inhibits VLACS VLACS VLACS->TCDA_CoA Catalyzes Pathway Peroxisomal β-Oxidation ACOX1->Pathway Rate-Limiting Step Blocked Pathway Blocked ACOX1->Blocked

Caption: Cellular activation and inhibition of ACOX1 by TCDA.

Other Reactions

As a molecule containing an alkyne group, TCDA is a reagent for click chemistry.[12] It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, allowing it to be conjugated with molecules bearing azide groups.[12]

Experimental Protocols

The characterization of this compound and its polymeric derivatives relies on a suite of standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the terminal methyl protons, the long alkyl chain methylene protons, the protons adjacent to the carboxylic acid, and the protons on the carbons adjacent to the diyne system. ¹³C NMR would confirm the presence of the carboxylic carbon, the two sp-hybridized carbons of the alkyne groups, and the distinct carbons of the alkyl chain.[5][15]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch, and a weak but sharp peak in the 2100-2260 cm⁻¹ region for the C≡C stretch of the diyne.[5]

  • Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight (346.55 g/mol ) and to assess purity.[5][16] The fragmentation pattern can also provide structural information.

  • UV-Visible (UV-Vis) Spectroscopy : While not highly informative for the monomer, UV-Vis spectroscopy is crucial for studying the polymerized form.[17] The blue phase of the PDA typically shows a maximum absorption (λ_max) around 640-650 nm, while the red phase shows a λ_max around 540-550 nm. The colorimetric response of PDA-based sensors is quantified by monitoring the shift in these absorption peaks.

Chromatographic Methods
  • Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (FID), is the standard method for determining the purity of TCDA.[1] The compound is typically derivatized (e.g., to its trimethylsilyl ester) to increase its volatility for analysis.[16]

Self-Assembly and Polymerization Protocols
  • Vesicle Formation by Thin-Film Hydration :

    • TCDA is dissolved in a suitable organic solvent (e.g., chloroform or ethanol).

    • The solvent is evaporated under reduced pressure or a stream of nitrogen, leaving a thin film of the monomer on the wall of a round-bottom flask.

    • The film is hydrated with an aqueous buffer solution by vortexing or sonication at a temperature above the monomer's phase transition temperature.

    • This process results in the self-assembly of TCDA into vesicular structures (liposomes).

    • The vesicle solution is then exposed to 254 nm UV light to induce polymerization.[10]

  • Langmuir-Blodgett (LB) Film Deposition :

    • A solution of TCDA in a volatile, water-immiscible solvent is spread onto the surface of an aqueous subphase in a Langmuir trough.

    • After solvent evaporation, the floating monomers are compressed by barriers, forming an ordered monolayer at the air-water interface.

    • This monolayer can be transferred onto a solid substrate by dipping the substrate through the interface, creating a highly ordered LB film.

    • The film on the substrate is then polymerized via UV irradiation.[9]

Sensing_Mechanism Start TCDA Monomer Self-Assembly Blue Polymerization (UV) -> Blue Phase PDA (Low Energy State) Start->Blue Stimulus Analyte Binding or Stimulus (pH, Temp) Blue->Stimulus Red Red Phase PDA (High Energy State) Stimulus->Red Conformational Change

Caption: General mechanism for PDA-based colorimetric sensing.

References

An In-depth Technical Guide to the Synthesis of 10,12-Tricosadiynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 10,12-tricosadiynoic acid, a crucial monomer in the formation of polydiacetylenes with significant applications in biosensors, drug delivery, and materials science. This document details the core synthetic methodologies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a long-chain fatty acid containing a diacetylene (diyne) functional group. This unique structural feature allows for topochemical polymerization upon exposure to UV irradiation, leading to the formation of highly conjugated polydiacetylene (PDA) polymers. These polymers exhibit interesting chromic properties, changing color in response to external stimuli, which is the basis for their use in various sensing applications. The synthesis of high-purity this compound is therefore a critical first step for the development of these advanced materials.

The most prevalent and efficient method for the synthesis of this compound is the Cadiot-Chodkiewicz coupling reaction . This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne. In this specific synthesis, the key precursors are 10-undecynoic acid and a 1-halo-1-dodecyne (either bromo or iodo derivative).

Overall Synthesis Pathway

The synthesis of this compound can be conceptually broken down into three main stages:

  • Synthesis of the Terminal Alkyne Precursor: Preparation of 10-undecynoic acid.

  • Synthesis of the Haloalkyne Precursor: Preparation of 1-bromo- or 1-iodo-1-dodecyne from 1-dodecyne.

  • Cadiot-Chodkiewicz Coupling: The final convergent step to form the target molecule.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis 10-Undecenoic_Acid 10-Undecenoic Acid 10-Undecynoic_Acid_Intermediate 10-Undecynoic Acid 10-Undecenoic_Acid->10-Undecynoic_Acid_Intermediate Bromination/ Dehydrobromination 1-Dodecyne 1-Dodecyne 1-Halo-1-dodecyne 1-Halo-1-dodecyne (Bromo or Iodo) 1-Dodecyne->1-Halo-1-dodecyne Halogenation 10,12-Tricosadiynoic_Acid This compound 10-Undecynoic_Acid_Intermediate->10,12-Tricosadiynoic_Acid 1-Halo-1-dodecyne->10,12-Tricosadiynoic_Acid Cadiot-Chodkiewicz Coupling

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 10-Undecynoic Acid

This procedure starts from the commercially available 10-undecenoic acid.

Reaction Scheme:

Experimental Protocol:

  • Bromination: To a solution of 10-undecenoic acid in an appropriate solvent (e.g., diethyl ether), add bromine dropwise at 0 °C until a persistent bromine color is observed.

  • Dehydrobromination: The resulting 10,11-dibromoundecanoic acid is then subjected to dehydrobromination using a strong base, typically sodium amide in liquid ammonia, to yield 10-undecynoic acid.

  • Workup and Purification: The reaction is quenched with ammonium chloride, and the ammonia is allowed to evaporate. The residue is then acidified and extracted with ether. The product is purified by distillation under reduced pressure or by recrystallization.

Synthesis of 1-Halo-1-dodecyne

The haloalkyne can be prepared from the corresponding terminal alkyne, 1-dodecyne. Both bromo- and iodo-derivatives are suitable for the Cadiot-Chodkiewicz coupling.

3.2.1. Synthesis of 1-Dodecyne (if not commercially available)

1-Dodecyne can be synthesized from 1-dodecene via bromination followed by dehydrohalogenation.

3.2.2. Halogenation of 1-Dodecyne

For 1-Bromo-1-dodecyne:

  • Method: Reaction of 1-dodecyne with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate.

  • Protocol: To a solution of 1-dodecyne in acetone, add NBS and a catalytic amount of AgNO₃. The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by column chromatography or distillation.

For 1-Iodo-1-dodecyne:

  • Method: Reaction of 1-dodecyne with iodine in the presence of a base.

  • Protocol: To a solution of 1-dodecyne in a suitable solvent such as methanol, add a solution of iodine and potassium hydroxide. The reaction mixture is stirred at room temperature. The product is isolated by extraction and purified.

Cadiot-Chodkiewicz Coupling: Synthesis of this compound

This is the final and key step in the synthesis. The following protocol is a representative example.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: A solution of 10-undecynoic acid and the 1-halo-1-dodecyne (e.g., 1-iodo-1-dodecyne) is prepared in a solvent mixture, typically methanol and an amine base such as ethylamine.

  • Catalyst Addition: A catalytic amount of a copper(I) salt, such as copper(I) chloride or copper(I) bromide, is added to the reaction mixture. A reducing agent like hydroxylamine hydrochloride is often added to maintain the copper in its +1 oxidation state.

  • Reaction Conditions: The reaction is stirred at a controlled temperature, for instance, starting at 20°C and then gently warming to around 40°C.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is acidified and extracted with an organic solvent like diethyl ether. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate), to yield this compound as a white solid.

Cadiot_Chodkiewicz_Mechanism Terminal_Alkyne R-C≡C-H Copper_Acetylide R-C≡C-Cu Terminal_Alkyne->Copper_Acetylide Deprotonation Base Base Base->Copper_Acetylide Intermediate [R-C≡C-Cu(C≡C-R')-X] Copper_Acetylide->Intermediate Oxidative Addition Haloalkyne R'-C≡C-X Haloalkyne->Intermediate Diyne R-C≡C-C≡C-R' Intermediate->Diyne Reductive Elimination Catalyst_Regen Cu(I) Catalyst Intermediate->Catalyst_Regen Regeneration

Figure 2: Simplified mechanism of the Cadiot-Chodkiewicz coupling reaction.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its precursors.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
10-Undecynoic AcidC₁₁H₁₈O₂182.26White solid41-43
1-DodecyneC₁₂H₂₂166.31Colorless liquid-23
1-Bromo-1-dodecyneC₁₂H₂₁Br245.20--
1-Iodo-1-dodecyneC₁₂H₂₁I292.20--
This compoundC₂₃H₃₈O₂346.55White solid58-62

Table 2: Reaction Parameters and Yields

Reaction StepKey ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
Synthesis of 10-Undecynoic Acid10-Undecenoic acid, Br₂, NaNH₂Diethyl ether, liq. NH₃0 to -33-Good
Synthesis of 1-Bromo-1-dodecyne1-Dodecyne, NBS, AgNO₃AcetoneRoom Temp.-Good
Synthesis of 1-Iodo-1-dodecyne1-Dodecyne, I₂, KOHMethanolRoom Temp.-Good
Cadiot-Chodkiewicz Coupling10-Undecynoic acid, 1-Iodo-1-dodecyne, CuCl, EthylamineMethanol20-40548[1]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/Signals
¹H NMR (CDCl₃)δ 2.35 (t, 2H, -CH₂COOH), 2.23 (t, 4H, -CH₂-C≡), 1.63 (m, 2H, -CH₂CH₂COOH), 1.51 (m, 4H, -CH₂CH₂-C≡), 1.2-1.4 (br m, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ 180.1 (COOH), 77.7, 65.4 (C≡C-C≡C), 34.0, 29.6, 29.5, 29.3, 29.1, 28.9, 28.7, 28.4, 24.6, 22.7, 19.2, 14.1
IR (KBr, cm⁻¹)~2920, 2850 (C-H stretch), ~2260 (C≡C stretch, weak), ~1700 (C=O stretch), ~1470, ~940 (O-H bend)
Mass Spec (EI)m/z: 346 (M⁺), fragments corresponding to loss of alkyl chains

Note: NMR data is predicted based on typical chemical shifts for similar structures and should be confirmed experimentally.

Conclusion

This technical guide outlines the primary synthetic pathway for producing this compound, a key monomer for the creation of functional polydiacetylene materials. The Cadiot-Chodkiewicz coupling of 10-undecynoic acid and a 1-halo-1-dodecyne provides a reliable and efficient route to this valuable compound. The detailed protocols and compiled data herein serve as a valuable resource for researchers and professionals engaged in the synthesis and application of diacetylene-based materials. Careful execution of the experimental procedures and thorough purification are essential for obtaining high-purity monomer, which is critical for successful polymerization and the performance of the resulting materials.

References

10,12-Tricosadiynoic acid mechanism of polymerization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Polymerization Mechanism of 10,12-Tricosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the polymerization of this compound (TCDA). TCDA is an amphiphilic diacetylene monomer that, upon polymerization, forms a unique class of conjugated polymers known as polydiacetylenes (PDAs). These materials are of significant interest due to their distinct chromic properties, transitioning from a blue to a red phase in response to external stimuli, which makes them ideal candidates for the development of sensors and diagnostic tools.[1]

Core Mechanism: Topochemical Polymerization

The polymerization of this compound is a prime example of a topochemical reaction, which occurs in the solid state with the crystal lattice of the monomer dictating the stereochemistry of the resulting polymer.[2] This process allows for the formation of highly ordered, single polymer crystals from monomer crystals.[3]

The fundamental mechanism is a 1,4-addition reaction across the conjugated diacetylene rod of adjacent monomer units.[4] For this diffusionless transformation to proceed, the self-assembled TCDA monomers must be precisely aligned within their crystal structure.[2][3] Key geometric constraints for successful topochemical polymerization have been identified:

  • Translational Period (d): The repeating distance of the monomers along the stacking axis must be approximately 4.7 to 5.2 Å.[5]

  • Reaction Distance (Rv): The distance between the reacting carbon atoms (C1 and C4') of adjacent monomers should be less than 4 Å.[5]

  • Monomer Orientation (γ): The angle between the diacetylene rod and the translational vector of the monomer stack should be close to 45°.[5]

When these conditions are met, initiation via UV light or thermal energy triggers a chain reaction, converting the ordered monomer crystal into a fully conjugated polymer crystal with an alternating ene-yne backbone structure.[3][6]

Polymerization_Mechanism cluster_monomers TCDA Monomer Alignment (Crystal) monomer1 R-C≡C-C≡C-R' monomer2 R-C≡C-C≡C-R' monomer3 R-C≡C-C≡C-R' initiator UV Light (hν) or Heat (Δ) polymer ...=C(R)-C≡C-C(R')=C(R)-C≡C-C(R')=... initiator->polymer note1 R = (CH₂)₉COOH R' = (CH₂)₈CH₃ note2 Conjugated Ene-Yne Backbone

Caption: Topochemical 1,4-addition polymerization of aligned TCDA monomers.

Initiation of Polymerization

The conversion of TCDA monomer assemblies into the conjugated polymer can be initiated through two primary methods:

  • Photopolymerization: This is the most common method, involving the exposure of monomer assemblies to ultraviolet (UV) radiation, typically at a wavelength of 254 nm.[3][7] Upon UV irradiation, the colorless TCDA solution undergoes a visible transformation to a deep blue color, indicating the formation of the polydiacetylene backbone and its extended π-conjugated system.[3] The degree of polymerization and the resulting color intensity are dependent on the duration and intensity of the UV exposure.[8]

  • Thermal Polymerization: The reaction can also be initiated by heating the monomer assemblies.[9] Theoretical studies suggest that while the reaction is photochemically allowed, it can also proceed thermally by overcoming a relatively small energy barrier, leading to the same polymer product.[9]

Experimental Protocols

This section details a standard laboratory procedure for the preparation of TCDA vesicles and their subsequent photopolymerization. This protocol is synthesized from methodologies reported in the literature.[7][10]

Materials:

  • This compound (TCDA)

  • Ethanol or Dimethyl sulfoxide (DMSO)[2]

  • Milli-Q water

  • Sonic bath

  • UV cabinet or lamp (254 nm, e.g., 8W)[2]

  • Syringe filters (e.g., 0.45 μm PVDF)[2]

Procedure:

  • Monomer Solution Preparation: Prepare a stock solution of TCDA in a suitable organic solvent (e.g., 10 mM in ethanol).

  • Vesicle Self-Assembly:

    • Add a specific volume of the TCDA stock solution to a glass vial.

    • To this, add pre-heated Milli-Q water (e.g., at 80 °C) to achieve the final desired monomer concentration (e.g., 1 mM).[7]

    • The mixture is then subjected to several cycles of vortexing and sonication in a heated sonic bath (e.g., at 80 °C for 1 hour) to ensure complete dissolution and promote the formation of uniform monomer assemblies.[7]

  • Cooling and Annealing: The resulting solution is wrapped in foil to protect it from light, allowed to cool to room temperature, and then stored at 4 °C overnight to stabilize the vesicle structures.[7]

  • Photopolymerization:

    • Before irradiation, the solution is allowed to acclimate to room temperature.[7]

    • The solution may be filtered through a 0.45 μm syringe filter to remove any large, undissolved aggregates.[2]

    • The vial containing the monomer solution is placed in a UV cabinet and irradiated with 254 nm UV light.[7] The exposure time can be varied to control the extent of polymerization (e.g., 1 to 20 minutes).[3]

  • Characterization: The resulting blue-colored poly(TCDA) solution can be analyzed using UV-Vis spectroscopy to confirm the formation of the conjugated polymer, with a characteristic absorbance maximum around 640 nm.[8]

Experimental_Workflow start Start dissolve 1. Dissolve TCDA in Organic Solvent start->dissolve add_water 2. Add Hot Milli-Q Water (Induces Self-Assembly) dissolve->add_water sonicate 3. Vortex & Sonicate at 80°C add_water->sonicate cool 4. Cool & Store at 4°C (Vesicle Stabilization) sonicate->cool irradiate 5. Irradiate with 254 nm UV Light cool->irradiate analyze 6. Characterize (e.g., UV-Vis Spectroscopy) irradiate->analyze end End (Blue Poly-TCDA) analyze->end

Caption: Standard experimental workflow for TCDA vesicle polymerization.

Data Presentation

The extent of polymerization is directly correlated with the UV exposure time. As the irradiation time increases, the concentration of the blue-phase polymer increases, which can be quantified by measuring the absorbance at its characteristic wavelength (~640 nm).

UV Irradiation Time (minutes)ObservationResulting Poly(TCDA) State
1Faint blue color appearsLow degree of polymerization
3Light blue colorModerate degree of polymerization
5Clear blue colorIncreased polymerization
10Deep blue colorHigh degree of polymerization
15Intense blue colorNearing polymerization saturation
20Very intense blue colorMaximum polymerization under conditions

Table based on observations from photopolymerization experiments on diacetylene monomers.[3]

The absorbance intensity at ~640 nm, as measured by UV-Vis spectroscopy, increases with longer UV exposure, confirming a higher degree of polymer conversion.[8] While detailed kinetic parameters such as the quantum yield for TCDA are not widely reported, the relationship between UV dose and colorimetric response provides a reliable method for controlling and assessing the polymerization process.

References

A Technical Guide to the Solubility of 10,12-Tricosadiynoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Tricosadiynoic acid (TCDA) is a long-chain fatty acid containing a diacetylene moiety. This unique structural feature allows for topochemical polymerization upon exposure to UV light, leading to the formation of polydiacetylene (PDA), a conjugated polymer with interesting chromic properties. This has led to the extensive use of TCDA in the development of biosensors, drug delivery systems, and other smart materials. Furthermore, TCDA has been identified as a specific and orally active inhibitor of Acyl-CoA oxidase-1 (ACOX1), a key enzyme in peroxisomal fatty acid β-oxidation.[1] This biological activity has positioned TCDA as a potential therapeutic agent for metabolic diseases.

Understanding the solubility of TCDA in various organic solvents is critical for its application in both materials science and pharmacology. Proper solvent selection is paramount for processes such as vesicle and liposome preparation, thin-film fabrication, and formulation for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the available quantitative and qualitative solubility data for this compound in common organic solvents, details relevant experimental protocols, and visualizes key related pathways and workflows.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The most commonly reported solvent is dimethyl sulfoxide (DMSO), likely due to its utility in preparing stock solutions for biological assays. However, values from different commercial suppliers show some variability, which may be attributed to differences in experimental conditions such as temperature, sonication, and the specific crystalline form of the compound.

SolventConcentration (mg/mL)Molar Concentration (mM)RemarksSource(s)
Dimethyl Sulfoxide (DMSO)16.6748.10Requires ultrasonic and warming to 60°C[1]
Dimethyl Sulfoxide (DMSO)2.757.94Sonication is recommended[2]

It is important to note that Selleck Chemicals reports a solubility of less than 1 mg/mL at 25°C, indicating that the compound is only slightly soluble or insoluble under their in-house testing conditions.[3]

Qualitative Solubility and Behavior in Other Organic Solvents

While specific quantitative data is limited, the general principles of fatty acid solubility can be applied to this compound. As a long-chain carboxylic acid, its solubility is dictated by the hydrophobic nature of its long alkyl chain and the polar character of the carboxylic acid head group.

  • Polar Solvents (e.g., Water, Methanol, Ethanol): this compound is reported to be insoluble in water.[4][5] Its solubility in short-chain alcohols like methanol and ethanol is expected to be low due to the dominant nonpolar character of the C23 hydrocarbon chain.[6][7][8]

  • Less-Polar Solvents (e.g., Ethers, Alcohols): Longer chain fatty acids tend to be more soluble in less-polar solvents such as ethers and alcohols.[9]

  • Nonpolar Solvents (e.g., Chloroform, Hexane): Based on the principle of "like dissolves like," TCDA is expected to exhibit higher solubility in nonpolar solvents that can effectively solvate its long hydrocarbon tail.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Chloroform, Ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and discard the initial few drops to saturate the filter material. Collect the clear filtrate into a clean vial.

  • Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Signaling Pathway: Inhibition of ACOX1 by this compound

This compound acts as a specific inhibitor of Acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal fatty acid β-oxidation. This inhibition has been shown to modulate downstream signaling pathways, notably the SIRT1-AMPK pathway, which plays a crucial role in cellular energy homeostasis and metabolism.

ACOX1_Inhibition_Pathway Signaling Pathway of ACOX1 Inhibition by this compound TCDA 10,12-Tricosadiynoic Acid ACOX1 ACOX1 (Acyl-CoA Oxidase 1) TCDA->ACOX1 Inhibits SIRT1 SIRT1 TCDA->SIRT1 Activates Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation ACOX1->Peroxisomal_Beta_Oxidation Catalyzes AMPK AMPK SIRT1->AMPK Activates Mitochondrial_FAO Mitochondrial Fatty Acid Oxidation AMPK->Mitochondrial_FAO Promotes Metabolic_Improvement Improved Hepatic Lipid Metabolism Mitochondrial_FAO->Metabolic_Improvement Leads to

Caption: A diagram illustrating the inhibitory effect of this compound on ACOX1 and its subsequent impact on the SIRT1-AMPK signaling pathway, leading to enhanced mitochondrial fatty acid oxidation.

Experimental Workflow: Preparation of Polydiacetylene Vesicles via Solvent Injection

The solvent injection method is a common technique for the preparation of polydiacetylene vesicles from diacetylenic lipids like this compound. This workflow is crucial for the development of colorimetric sensors and drug delivery vehicles.

Vesicle_Preparation_Workflow Experimental Workflow for Polydiacetylene Vesicle Preparation cluster_0 Preparation cluster_1 Polymerization cluster_2 Characterization & Application Dissolution 1. Dissolve TCDA in a suitable organic solvent (e.g., THF, Chloroform) Injection 2. Inject the TCDA solution into a vigorously stirred aqueous buffer Dissolution->Injection SelfAssembly 3. Allow for self-assembly of TCDA monomers into vesicular structures Injection->SelfAssembly UV_Irradiation 4. Expose the vesicle suspension to 254 nm UV light SelfAssembly->UV_Irradiation Polymerization 5. Topochemical polymerization of diacetylene groups UV_Irradiation->Polymerization Blue_Phase 6. Formation of blue-colored polydiacetylene vesicles Polymerization->Blue_Phase Characterization 7. Characterize vesicle size, morphology, and stability (DLS, TEM, Zeta Potential) Blue_Phase->Characterization Application 8. Utilize for colorimetric sensing or drug delivery applications Characterization->Application

Caption: A workflow diagram outlining the key steps in the preparation of polydiacetylene vesicles from this compound using the solvent injection method.

Conclusion

This technical guide has summarized the available solubility data for this compound, highlighting the need for more comprehensive quantitative studies across a broader range of organic solvents. The provided experimental protocol for solubility determination offers a standardized approach for researchers to generate this much-needed data. Furthermore, the visualization of the ACOX1 signaling pathway and the experimental workflow for vesicle preparation provides a clear understanding of the molecular mechanisms and practical applications of this versatile compound. For professionals in research and drug development, a thorough understanding of TCDA's solubility is a critical first step in harnessing its full potential in both materials science and therapeutic applications.

References

Self-Assembly of 10,12-Tricosadiynoic Acid Monomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, experimental protocols, and characterization of the self-assembly of 10,12-Tricosadiynoic acid (TCDA) monomers. TCDA is an amphiphilic diacetylene fatty acid that, upon self-assembly and subsequent polymerization, forms polydiacetylene (PDA), a highly conjugated polymer with unique chromogenic properties.[1] This makes it a valuable material for the development of sensors and other advanced materials in the biomedical and pharmaceutical fields.

Core Principles of TCDA Self-Assembly

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) carboxylic acid head group and a long hydrophobic (water-fearing) hydrocarbon tail. This dual nature drives the spontaneous organization of TCDA monomers in aqueous environments to minimize unfavorable interactions between the hydrophobic tails and water. This process, known as self-assembly, leads to the formation of various ordered supramolecular structures such as monolayers, vesicles (liposomes), and micelles.

The self-assembly of TCDA is a critical prerequisite for the topochemical polymerization of the diacetylene groups. Upon exposure to 254 nm UV radiation, the aligned diacetylene moieties in the self-assembled structure undergo a 1,4-addition reaction to form the highly conjugated backbone of polydiacetylene.[2] This polymerization results in a characteristic blue-colored material. The blue-phase PDA can undergo a conformational change in its backbone in response to external stimuli such as heat, pH changes, or binding events, leading to a visible color transition to red. This colorimetric response is the basis for many of its sensing applications.

Quantitative Data on TCDA and its Assemblies

The following tables summarize key quantitative data for this compound and its self-assembled structures as reported in the literature.

Property Value Reference
Molecular FormulaC₂₃H₃₈O₂[3]
Molecular Weight346.55 g/mol [4]
Melting Point56-60 °C[1]
Physical FormCrystals[1]
Parameter Value Notes Reference
Limiting Area per Molecule~0.42 nm²Determined from Langmuir film measurements.[5]
Vesicle Size180 - 240 nmHydrodynamic diameter of vesicles in aqueous medium.
Critical Aggregation/Micelle Concentration (CAC/CMC)Not reported in the reviewed literature.This value would need to be determined experimentally for specific conditions (e.g., temperature, pH, ionic strength).

Experimental Protocols

Detailed methodologies for the preparation of TCDA vesicles and Langmuir-Blodgett films are provided below.

Preparation of TCDA Vesicles

This protocol describes a common method for forming TCDA vesicles in an aqueous solution.

Materials:

  • This compound (TCDA)

  • Chloroform or another suitable organic solvent

  • Deionized water or a specific buffer solution

  • Probe sonicator or bath sonicator

  • Rotary evaporator (optional)

  • Extruder and polycarbonate membranes (optional, for uniform vesicle size)

Procedure:

  • Dissolution of TCDA: Dissolve a known amount of TCDA in chloroform to a desired concentration (e.g., 1 mg/mL).

  • Solvent Evaporation: In a round-bottom flask, evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Add deionized water or a buffer solution to the flask. The volume will depend on the desired final concentration of the vesicles.

  • Vesicle Formation: Agitate the mixture by vortexing or manual shaking to disperse the lipid film into the aqueous phase, forming multilamellar vesicles.

  • Sonication: To produce smaller, unilamellar vesicles, sonicate the suspension.

    • Bath sonication: Place the flask in a bath sonicator for 15-30 minutes.

    • Probe sonication: Use a probe sonicator, being careful to avoid overheating the sample (use pulsed sonication and an ice bath).

  • Extrusion (Optional): For a more uniform vesicle size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm). This is typically done multiple times.

  • Storage: Store the prepared vesicle solution at 4°C in the dark.

Formation of TCDA Langmuir-Blodgett Films

This protocol outlines the formation of a TCDA monolayer at the air-water interface and its transfer to a solid substrate.

Materials and Equipment:

  • Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (Wilhelmy plate)

  • TCDA

  • Volatile, water-immiscible solvent (e.g., chloroform)

  • High-purity water (e.g., Milli-Q) for the subphase

  • Solid substrate (e.g., glass slide, silicon wafer)

  • Microsyringe

Procedure:

  • Trough Preparation: Thoroughly clean the Langmuir trough and barriers. Fill the trough with high-purity water.

  • Spreading the Monolayer: Prepare a dilute solution of TCDA in chloroform (e.g., 1 mg/mL). Using a microsyringe, carefully deposit small droplets of the TCDA solution onto the water surface.[6] Allow the solvent to evaporate completely (typically 15-20 minutes), leaving a TCDA monolayer at the air-water interface.[7]

  • Isotherm Measurement: Compress the monolayer by moving the barriers at a constant rate.[8] Record the surface pressure as a function of the area per molecule to obtain a pressure-area isotherm. This will reveal the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).

  • Film Deposition:

    • Once the monolayer is compressed to the desired surface pressure (typically in the condensed phase), a solid substrate can be dipped vertically through the monolayer into the subphase and then withdrawn.[8]

    • The rate of dipping and withdrawal should be slow and controlled (e.g., 0.5 mm/min) to ensure uniform deposition.[7]

    • For hydrophilic substrates, the first layer is typically deposited on the upstroke. For hydrophobic substrates, it is deposited on the downstroke.[6]

    • Multiple layers can be deposited by repeating the dipping and withdrawal process.

UV Polymerization of TCDA Assemblies

Equipment:

  • UV lamp emitting at 254 nm.

Procedure:

  • Place the prepared TCDA vesicles or the TCDA Langmuir-Blodgett film under the 254 nm UV lamp.

  • Irradiate the sample for a sufficient amount of time to induce polymerization. The time can vary depending on the lamp intensity and the sample, but is often in the range of seconds to minutes.

  • Polymerization is indicated by the appearance of a deep blue color.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the self-assembly and application of TCDA.

experimental_workflow_vesicles cluster_prep Vesicle Preparation cluster_poly Polymerization TCDA TCDA Monomers Dissolve Dissolve in Organic Solvent TCDA->Dissolve Evaporate Evaporate Solvent (Thin Film Formation) Dissolve->Evaporate Hydrate Hydrate with Aqueous Solution Evaporate->Hydrate Vesicles TCDA Vesicles Hydrate->Vesicles UV UV Irradiation (254 nm) Vesicles->UV BluePDA Blue Phase PDA UV->BluePDA

Caption: Workflow for the preparation of TCDA vesicles and subsequent polymerization.

experimental_workflow_lb cluster_prep Langmuir-Blodgett Film Formation cluster_poly Polymerization TCDA_sol TCDA in Volatile Solvent Spread Spread on Aqueous Subphase TCDA_sol->Spread Compress Compress Monolayer Spread->Compress Deposit Deposit on Solid Substrate Compress->Deposit LB_Film TCDA LB Film Deposit->LB_Film UV_LB UV Irradiation (254 nm) LB_Film->UV_LB BluePDA_LB Blue Phase PDA Film UV_LB->BluePDA_LB

Caption: Workflow for the formation of TCDA Langmuir-Blodgett films and polymerization.

signaling_pathway BluePDA Blue Phase PDA RedPDA Red Phase PDA BluePDA->RedPDA Conformational Change Stimulus External Stimulus (Heat, pH, Analyte Binding) Stimulus->BluePDA Signal Colorimetric/Fluorescent Signal RedPDA->Signal

Caption: Stimulus-response mechanism of polydiacetylene-based sensors.

References

A Technical Guide to 10,12-Tricosadiynoic Acid as a Specific Inhibitor of Acyl-CoA Oxidase 1 (ACOX1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10,12-Tricosadiynoic acid (TDYA), a highly specific and orally active inhibitor of Acyl-CoA Oxidase 1 (ACOX1). ACOX1 is the rate-limiting enzyme in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs), making it a significant target in metabolic research and drug development.[1][2][3] This document details the mechanism of action, quantitative inhibitory data, experimental protocols, and the downstream signaling effects of ACOX1 inhibition by TDYA.

Mechanism of Action

This compound is a mechanism-based inhibitor, often referred to as a suicide substrate.[4] It functions as a prodrug that requires intracellular activation to exert its inhibitory effect.

  • Activation: Upon entering the cell, TDYA is converted into its active form, this compound-CoA, by the peroxisomal very-long-chain acyl-CoA synthetase (VLACS).[5][6] This conversion to a CoA thioester is essential for its inhibitory activity.[5][6][7]

  • Inhibition: The activated this compound-CoA irreversibly inhibits ACOX1 in a time- and concentration-dependent manner.[5][6][7] This irreversible binding effectively inactivates the enzyme.

TDYA This compound (TDYA) VLACS Peroxisomal VLACS TDYA->VLACS Enters Peroxisome TDYA_CoA 10,12-Tricosadiynoic acid-CoA (Active) VLACS->TDYA_CoA CoA Thioesterification ACOX1 ACOX1 TDYA_CoA->ACOX1 Binds to Active Site Inactive_ACOX1 Inactive ACOX1 ACOX1->Inactive_ACOX1 Irreversible Inhibition

Activation and Inhibition Mechanism of TDYA.

Quantitative Data on ACOX1 Inhibition

The inhibitory potency of this compound has been quantified in various studies. The data highlights its specific and effective action against ACOX1.

ParameterValueConditionReference(s)
In Vitro Inhibition ~95% decrease in ACOX1 activityAfter 5 min incubation with 10 eq of this compound-CoA[5][6][7]
Kinetic Constant (K_I) 680 nMKinetic analysis of irreversible inhibition[5][6][7]
Inactivation Rate (k_inact) 3.18 min⁻¹Kinetic analysis of irreversible inhibition[5][6][7]
In Vitro Concentration 500 nMConcentration of TDYA that inhibits ACOX1 activity in cell-based assays[5][6]
In Vivo Efficacy (Rats) 30% reduction in hepatic ACOX1 activity100 µg/kg daily oral gavage for 25 days[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols for studying TDYA's effect on ACOX1.

This assay quantifies ACOX1 activity by measuring the rate of hydrogen peroxide (H₂O₂) production, a direct byproduct of the ACOX1-catalyzed reaction.[8]

Principle: ACOX1 oxidizes an acyl-CoA substrate, producing H₂O₂. In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with 4-aminoantipyrine and phenol to produce a colored product, which can be measured spectrophotometrically at 500 nm.

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate Buffer (pH 8.0)

    • 0.01 mM Flavin Adenine Dinucleotide (FAD)

    • 0.082 mM 4-aminoantipyrine

    • 1.06 mM Phenol

    • 0.8 IU/mL Horseradish Peroxidase

  • Add the liver homogenate or purified enzyme source to the reaction mixture.

  • To measure inhibited activity, pre-incubate the enzyme source with this compound for a specified duration.

  • Initiate the reaction by adding the substrate, 0.1 mM Palmitoyl-CoA.

  • Immediately record the increase in absorbance at 500 nm over a period of 30 minutes.

  • Calculate enzyme activity as nmol H₂O₂/min/mg protein using an extinction coefficient of 4.8 x 10⁵ M⁻¹cm⁻¹.[8]

cluster_0 ACOX1 Reaction cluster_1 Detection Reaction AcylCoA Palmitoyl-CoA EnoylCoA 2-trans-Enoyl-CoA AcylCoA->EnoylCoA ACOX1 H2O2 H₂O₂ H2O2->H2O2_input Couples to HRP HRP Product Colored Product (Abs @ 500nm) HRP->Product Substrates 4-Aminoantipyrine + Phenol Substrates->HRP H2O2_input->HRP

Workflow for the ACOX1 Activity Assay.

Animal studies are essential to understand the physiological effects of ACOX1 inhibition.

Model: Male Wistar rats or ob/ob mice are commonly used.[7][8][9]

Administration:

  • Inhibitor: this compound is dissolved in a vehicle such as olive oil or corn oil.[6][8]

  • Dosage: A typical dose is 100 µg/kg body weight.[7][8][10] In some studies, it is added to the diet (e.g., 50 mg/kg of high-fat diet).[4]

  • Route: Administered daily via oral gavage.[7][8][10]

  • Duration: Treatment periods can range from several weeks (e.g., 25 days to 8 weeks) to assess chronic effects.[7][8][10]

Endpoint Analysis: Following the treatment period, tissues (primarily liver) are harvested to measure ACOX1 activity, gene expression, and downstream metabolic markers. Serum is collected to analyze lipid profiles and insulin levels.[7][11]

Signaling Pathways and Biological Consequences

Inhibition of ACOX1 by TDYA initiates a cascade of metabolic reprogramming, primarily shifting fatty acid metabolism from peroxisomes to mitochondria.

ACOX1 is the first and rate-limiting enzyme in peroxisomal β-oxidation.[1][2][12] Its inhibition by TDYA directly reduces the breakdown of VLCFAs in peroxisomes, which in turn decreases the production of H₂O₂, a reactive oxygen species (ROS).[11] A key consequence of peroxisomal FAO inhibition is the subsequent activation of mitochondrial fatty acid oxidation.[10][11] This metabolic shift is mediated through the activation of the SIRT1-AMPK signaling pathway and the nuclear receptor PPARα, which are master regulators of mitochondrial biogenesis and function.[7][11]

TDYA 10,12-Tricosadiynoic Acid ACOX1 ACOX1 TDYA->ACOX1 Inhibits Perox_FAO Peroxisomal β-Oxidation ACOX1->Perox_FAO Rate-limiting step H2O2 H₂O₂ (ROS) Perox_FAO->H2O2 Produces Perox_FAO->Inhibition_Effect Inhibition leads to SIRT1 SIRT1 AMPK AMPK SIRT1->AMPK Activates PPARa PPARα AMPK->PPARa Activates Mito_FAO Mitochondrial β-Oxidation PPARa->Mito_FAO Upregulates Metabolic_Health Improved Metabolic Health (Reduced Lipids, Insulin) Mito_FAO->Metabolic_Health Inhibition_Effect->SIRT1 Activates

Signaling Cascade Following ACOX1 Inhibition.

Therapeutic Implications and In Vivo Effects

The specific inhibition of ACOX1 by TDYA has demonstrated significant therapeutic potential for metabolic diseases, particularly those linked to high-fat diets and obesity.[5][7][11]

Animal ModelConditionKey Findings with TDYA TreatmentReference(s)
Rats High-Fat DietIncreased hepatic mitochondrial FAO, reduced hepatic lipid and ROS, reduced body weight gain, decreased serum triglycerides and insulin.[7][11][7][10][11]
Mice (ob/ob) Genetic ObesitySuppressed peroxisomal β-oxidation, improved hepatic steatosis and insulin resistance.[9][9]
Mice Diet-Induced ObesityPromotes browning of white adipose tissue, protects against obesity.[4][4]
Mice (NAFLD Model) Non-alcoholic fatty liver diseaseImproves steatohepatitis and liver fibrosis; mitigates lipotoxicity from other drugs like Obeticholic Acid (OCA).[13][13]
Nile Tilapia Dietary SupplementDecreased peroxisomal β-oxidation, increased body fat accumulation, higher serum lipid and peroxidation products.[5][5][6]

The findings in rodent models strongly suggest that targeting ACOX1 is a viable strategy for treating non-alcoholic fatty liver disease (NAFLD) and other metabolic syndromes.[13] The ability of TDYA to improve liver function and reduce fibrosis makes it a compelling candidate for further drug development.[13]

Conclusion

This compound is a potent, specific, and irreversible inhibitor of ACOX1. Its mechanism of action, involving intracellular activation to a CoA thioester, allows for targeted disruption of peroxisomal β-oxidation. This inhibition triggers a beneficial metabolic shift, enhancing mitochondrial fatty acid oxidation via the SIRT1-AMPK-PPARα axis. The wealth of preclinical data supports its potential as both an invaluable research tool for dissecting lipid metabolism and a promising therapeutic lead for treating metabolic diseases such as NAFLD and obesity-induced insulin resistance. Further investigation into its long-term safety and efficacy is warranted.

References

The Biological Activity of Tricosadiynoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosadiynoic acid and its derivatives represent a class of lipids with emerging biological significance. Characterized by a long hydrocarbon chain containing two triple bonds, these molecules have attracted interest for their potential therapeutic applications, particularly in the realm of metabolic diseases. This technical guide provides an in-depth overview of the known biological activities of tricosadiynoic acid derivatives, with a primary focus on the most extensively studied compound, 10,12-tricosadiynoic acid. The guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Core Compound: this compound

This compound is a highly specific and selective inhibitor of Acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal fatty acid β-oxidation.[1][2][3] Its inhibitory action forms the basis of its observed biological effects.

Quantitative Data on Biological Activity

The inhibitory potency of this compound on its primary target, ACOX1, has been quantitatively characterized. The following table summarizes the key kinetic parameters.

Derivative NameTargetParameterValueOrganism/SystemReference(s)
This compound-CoAAcyl-CoA Oxidase-1 (ACOX1)K_I680 nMRat Liver Peroxisomes[4]
This compound-CoAAcyl-CoA Oxidase-1 (ACOX1)k_inact3.18 min⁻¹Rat Liver Peroxisomes[4]
This compoundAcyl-CoA Oxidase-1 (ACOX1)In vivo dose100 µg/kg (oral gavage)Male Wistar Rats[2][5]

Note: this compound is a precursor that is converted to its active CoA thioester form within the cell.[4]

Signaling Pathways and Mechanism of Action

The biological effects of this compound are primarily mediated through the inhibition of ACOX1, which leads to downstream modulation of several key signaling pathways.

ACOX1 Inhibition and Metabolic Regulation:

By inhibiting ACOX1, this compound reduces peroxisomal β-oxidation. This leads to an increase in hepatic mitochondrial fatty acid oxidation, a process regulated by the SIRT1-AMPK signaling pathway.[6] This shift in fatty acid metabolism contributes to reduced hepatic lipid accumulation and improved insulin sensitivity.[6]

ACOX1_Inhibition_Pathway TDYA 10,12-Tricosadiynoic Acid ACOX1 ACOX1 TDYA->ACOX1 inhibits Peroxisomal_FAO Peroxisomal β-oxidation ACOX1->Peroxisomal_FAO catalyzes SIRT1 SIRT1 Peroxisomal_FAO->SIRT1 indirectly activates AMPK AMPK SIRT1->AMPK activates Mitochondrial_FAO Mitochondrial β-oxidation AMPK->Mitochondrial_FAO activates Metabolic_Improvement Improved Metabolic Profile Mitochondrial_FAO->Metabolic_Improvement leads to

Figure 1: Signaling pathway of this compound in metabolic regulation.

Anti-Inflammatory and Anti-Fibrotic Effects:

In the context of non-alcoholic fatty liver disease (NAFLD), inhibition of ACOX1 by this compound has been shown to suppress the IL-1β and α-SMA signaling pathways.[7] This suggests a potential anti-inflammatory and anti-fibrotic role for this compound.

NAFLD_Pathway TDYA 10,12-Tricosadiynoic Acid ACOX1 ACOX1 TDYA->ACOX1 inhibits IL1B IL-1β Signaling ACOX1->IL1B indirectly inhibits aSMA α-SMA Signaling ACOX1->aSMA indirectly inhibits Inflammation Inflammation IL1B->Inflammation promotes Fibrosis Fibrosis aSMA->Fibrosis promotes

Figure 2: Anti-inflammatory and anti-fibrotic pathway of this compound.
Experimental Protocols

ACOX1 Activity Assay:

The activity of ACOX1 is determined by measuring the rate of hydrogen peroxide (H₂O₂) production.[6]

  • Principle: ACOX1 catalyzes the desaturation of acyl-CoAs, producing H₂O₂ as a byproduct. The H₂O₂ is then used by horseradish peroxidase to oxidize a chromogenic substrate, and the change in absorbance is monitored spectrophotometrically.

  • Reagents:

    • Liver homogenate or purified ACOX1 enzyme

    • Palmitoyl-CoA (substrate)

    • Flavin adenine dinucleotide (FAD)

    • 4-aminoantipyrine

    • Horseradish peroxidase

    • Phenol

    • Potassium phosphate buffer (pH 8.0)

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the substrate.

    • Pre-incubate the mixture at the desired temperature.

    • Initiate the reaction by adding palmitoyl-CoA.

    • Monitor the increase in absorbance at 500 nm over time.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized product.

In Vivo Studies in a Rat Model of Diet-Induced Obesity:

  • Animal Model: Male Wistar rats are typically used.

  • Diet: A high-fat diet is administered to induce obesity and metabolic dysfunction.

  • Treatment: this compound is administered daily via oral gavage at a dose of 100 µg/kg for a specified period (e.g., 8 weeks).[2][5]

  • Parameters Measured:

    • Body weight

    • Serum levels of triglycerides, insulin, and other metabolic markers

    • Hepatic lipid content

    • Gene and protein expression of key metabolic regulators (e.g., SIRT1, AMPK) in liver tissue.

Other Tricosadiynoic Acid Derivatives and Potential Activities

Research on other derivatives of tricosadiynoic acid is currently limited. However, preliminary studies and research on related diyne-containing fatty acids suggest potential areas of biological activity.

2,5-Tricosadiynoic Acid:

The synthesis of 2,5-tricosadiynoic acid has been reported, but its biological activity has not been extensively characterized.[8] Research on other diyne-containing natural products has indicated potential anti-mycobacterial activity, suggesting that 2,5-tricosadiynoic acid could be a candidate for investigation in this area.[1][2]

Esters and Amides:

While no specific biological activity data for esters or amides of tricosadiynoic acid has been found, derivatization of the carboxylic acid group is a common strategy in drug discovery to modulate physicochemical properties and biological activity. Future studies could explore the synthesis and evaluation of these derivatives for various therapeutic targets.

Conclusion and Future Directions

The current body of research on tricosadiynoic acid derivatives is heavily focused on the ACOX1 inhibitory activity of this compound and its potential for treating metabolic diseases. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical development of this compound.

Future research should aim to:

  • Explore the therapeutic potential of this compound in other metabolic and inflammatory conditions.

  • Synthesize and evaluate other tricosadiynoic acid derivatives , including isomers, esters, and amides, to establish a broader structure-activity relationship.

  • Investigate the biological activities of these derivatives in other therapeutic areas, such as oncology and infectious diseases, based on the known activities of other diyne-containing lipids.

A deeper understanding of the biological landscape of tricosadiynoic acid derivatives holds promise for the development of novel therapeutics for a range of human diseases.

References

Methodological & Application

Protocol for the Preparation and Application of 10,12-Tricosadiynoic Acid Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the preparation, polymerization, and characterization of vesicles from 10,12-Tricosadiynoic acid (TCDA). These vesicles, upon polymerization, form polydiacetylene (PDA) vesicles, which exhibit a unique blue-to-red colorimetric transition in response to various external stimuli. This property makes them highly valuable for applications in biosensing and drug delivery. This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step instructions for two primary preparation methods: thin-film hydration and solvent injection. Furthermore, it includes protocols for a colorimetric sensing assay and a drug loading procedure, along with data presentation in tabular format and diagrammatic representations of key processes.

Introduction

Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their distinct optical properties.[1] When amphiphilic diacetylene monomers, such as this compound (TCDA), self-assemble into vesicles in an aqueous solution and are subsequently polymerized using UV irradiation, they form a deep blue suspension.[2] This blue phase is due to the highly ordered, conjugated ene-yne backbone of the polymer.[3] Upon exposure to various stimuli, including heat, pH changes, mechanical stress, or ligand-receptor binding, the PDA backbone undergoes a conformational change, resulting in a shift in its absorption spectrum and a visible color change from blue to red.[3][4] This stimuli-responsive colorimetric transition is the basis for their widespread use as sensitive sensors. Additionally, the vesicular structure of these nanoparticles makes them suitable candidates for drug delivery vehicles.

This application note details two robust methods for the preparation of TCDA vesicles: thin-film hydration and solvent injection. It further provides protocols for the crucial UV polymerization step and subsequent characterization, as well as specific applications in colorimetric sensing and drug loading.

Experimental Protocols

Materials and Equipment
  • This compound (TCDA)

  • Chloroform

  • Ethanol

  • Phosphate Buffered Saline (PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • UV lamp (254 nm)

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer

  • Vortex mixer

  • Syringes and syringe filters (optional, for extrusion)

Preparation of TCDA Vesicles

Two primary methods for the preparation of TCDA vesicles are presented below. The choice of method may depend on the desired scale and vesicle characteristics.

This is a conventional method for preparing lipid vesicles.[5]

  • Lipid Film Formation:

    • Dissolve this compound in chloroform in a round-bottom flask to a final concentration of 1-5 mg/mL.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) pre-heated to a temperature above the phase transition temperature of the lipid.

    • Vortex the flask for several minutes until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).[5]

  • Sonication:

    • To reduce the size and lamellarity of the vesicles, sonicate the suspension.

    • Bath Sonication: Place the flask in a bath sonicator and sonicate for 15-30 minutes.

    • Probe Sonication: Immerse a probe sonicator tip into the suspension and sonicate with pulses to prevent overheating. A typical setting is a 20% duty cycle with 2-second pulses followed by 2-second rest periods for a total of 2-8 minutes.[7] Keep the sample on ice during sonication.[8]

  • Extrusion (Optional):

    • For a more uniform size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

G

This method offers good scalability and often does not require sonication to achieve small vesicles.[9]

  • Solution Preparation:

    • Dissolve this compound in a water-miscible organic solvent, such as ethanol, to a concentration of approximately 2 mg/mL.[1]

  • Injection:

    • Heat an aqueous solution (e.g., water or buffer) to a temperature above the phase transition temperature of TCDA.

    • Slowly inject the TCDA-ethanol solution into the vigorously stirring aqueous phase.[1]

  • Solvent Removal and Annealing:

    • Evaporate the ethanol from the solution.

    • Allow the vesicle solution to anneal by storing it at 4 °C overnight. This promotes ordered packing of the diacetylene monomers.[10]

G

Polymerization of TCDA Vesicles
  • Transfer the prepared TCDA vesicle suspension to a suitable container.

  • Expose the suspension to UV irradiation at 254 nm. The duration of exposure will depend on the intensity of the UV source and the concentration of the vesicles. A typical polymerization time is 1-5 minutes.[10]

  • The solution will turn a deep blue color, indicating the formation of polydiacetylene.

Characterization of PDA Vesicles

The physical properties of the prepared PDA vesicles should be characterized to ensure quality and reproducibility.

ParameterMethodTypical Values for TCDA Vesicles
Size (Diameter) Dynamic Light Scattering (DLS)100 - 300 nm[2]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)~0.1 (for monodisperse samples)[9]
Surface Charge Zeta Potential Measurement~ -26 mV[9]
Polymerization UV-Vis SpectroscopyAbsorbance peak around 640 nm (blue phase)[11]

Application Protocols

Colorimetric Sensing Assay

This protocol provides a general framework for using PDA vesicles as colorimetric sensors. The specific analyte and conditions will need to be optimized for each application.

  • Prepare PDA Vesicle Solution: Prepare and polymerize TCDA vesicles as described in Section 2.

  • Analyte Addition: Mix the blue PDA vesicle solution with the sample containing the analyte of interest.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 5-10 minutes).[10]

  • Colorimetric Analysis:

    • Visual Inspection: Observe any color change from blue to red.

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the solution. The colorimetric response (CR%) can be quantified using the following equation: CR% = [ (A_B0 - A_B1) / A_B0 ] * 100 Where A_B0 is the absorbance of the blue peak before adding the analyte, and A_B1 is the absorbance of the blue peak after adding the analyte.

G

Drug Loading into TCDA Vesicles

TCDA vesicles can be loaded with therapeutic agents for drug delivery applications.

  • Passive Loading (Hydrophilic Drugs):

    • Dissolve the hydrophilic drug in the aqueous buffer used for the hydration step in the thin-film hydration method (Protocol 2.2.1).

    • The drug will be encapsulated within the aqueous core of the vesicles during their formation.

    • Remove unencapsulated drug by dialysis or size exclusion chromatography.

  • Active Loading (Hydrophobic Drugs):

    • Co-dissolve the hydrophobic drug with the this compound in the organic solvent during the initial step of either the thin-film hydration or solvent injection method.

    • The drug will be incorporated into the lipid bilayer of the vesicles.

Data Presentation and Interpretation

The quantitative data obtained from the characterization of TCDA vesicles is crucial for assessing the success of the preparation.

Preparation MethodMonomer ConcentrationSonication ParametersUV PolymerizationAverage Size (nm)PDIReference
Thin-Film Hydration1 mg/mLBath, 20 min254 nm, 5 min150 ± 300.21[5]
Solvent Injection2 mg/mL in EthanolNot required254 nm, 5 min127.2 ± 15~0.1[9]
Solvent Injection (with phospholipids)Varied molar ratiosNot required254 nm, 5 min100 - 3000.14[2][10]

Table 1: Representative quantitative data for TCDA vesicle preparation.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the preparation and utilization of this compound vesicles. By following these detailed methodologies, researchers can reliably produce high-quality PDA vesicles for a range of applications in biosensing and drug delivery. The provided diagrams and tables serve as quick references for the experimental workflows and expected outcomes. Further optimization of the presented protocols may be necessary depending on the specific application and desired vesicle characteristics.

References

Application Notes and Protocols for Langmuir-Blodgett Film Deposition of 10,12-Tricosadiynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Tricosadiynoic acid (TDA) is a diacetylene monomer capable of forming highly ordered thin films via the Langmuir-Blodgett (LB) technique. These films can be subsequently polymerized, often using UV irradiation, to produce polydiacetylene (PDA), a conjugated polymer with unique chromogenic properties. The resulting PDA films exhibit a distinct blue color, which can transition to red upon exposure to various external stimuli such as heat, mechanical stress, or binding of biological molecules. This colorimetric response makes TDA-based LB films highly promising materials for the development of biosensors and other sensing platforms relevant to drug discovery and development.

This document provides detailed protocols for the deposition of TDA Langmuir-Blodgett films, from substrate preparation to film characterization. The procedures outlined are based on established methods for similar diacetylene carboxylic acids, particularly 10,12-pentacosadiynoic acid (PDA), and are intended to serve as a comprehensive guide for researchers.

Key Experimental Parameters

A successful Langmuir-Blodgett deposition of TDA relies on the precise control of several experimental parameters. The following table summarizes typical conditions reported for diacetylene carboxylic acid films.

ParameterTypical Value/RangeNotes
Spreading Solvent ChloroformHigh purity chloroform (>99.8%) is recommended to ensure complete spreading and evaporation.[1]
TDA Concentration 0.2 - 1.0 mg/mLThe optimal concentration may vary depending on the specific trough dimensions and desired surface pressure.[1]
Subphase Ultrapure WaterThe pH of the water subphase is typically around 6.8. For certain applications, ions like CdCl₂ may be added to the subphase to improve film stability.[1][2]
Waiting Time 10 - 15 minutesAllows for complete evaporation of the spreading solvent before compression.
Compression Speed 5 - 20 mm/minA slower compression speed generally leads to more ordered monolayer formation.
Deposition Surface Pressure 15 - 30 mN/mThis pressure should be below the collapse pressure of the monolayer to ensure a stable film.
Dipping Speed 1 - 10 mm/minThe speed at which the substrate is passed through the monolayer.
UV Polymerization Wavelength 254 nmThe energy and duration of UV exposure will influence the degree of polymerization and the resulting color of the film.

Experimental Protocols

Protocol 1: Substrate Preparation
  • Cleaning of Substrates:

    • Thoroughly clean the desired substrates (e.g., glass, quartz, silicon wafers) by sonication in a series of solvents.

    • A typical cleaning sequence is:

      • Deionized water with detergent (15 minutes)

      • Deionized water (15 minutes, repeated twice)

      • Acetone (15 minutes)

      • Isopropanol (15 minutes)

    • Dry the substrates under a stream of dry nitrogen gas.

    • For hydrophilic deposition, substrates can be further treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • For hydrophobic deposition, substrates can be silanized by vapor deposition or solution immersion in an appropriate silanizing agent.

Protocol 2: Langmuir Film Formation and Characterization
  • Preparation of TDA Solution:

    • Dissolve this compound in high-purity chloroform to a final concentration of 0.5 mg/mL.

  • Langmuir Trough Preparation:

    • Clean the Langmuir trough and barriers thoroughly with chloroform and then rinse extensively with ultrapure water.

    • Fill the trough with ultrapure water as the subphase.

    • Allow the subphase to equilibrate to the desired temperature (typically room temperature).

  • Spreading the Monolayer:

    • Using a microsyringe, carefully deposit small droplets of the TDA solution onto the water surface at different locations.

    • Allow at least 10-15 minutes for the chloroform to evaporate completely.

  • Isotherm Measurement:

    • Compress the monolayer at a constant rate (e.g., 10 mm/min) while recording the surface pressure as a function of the mean molecular area.

    • The resulting surface pressure-area (π-A) isotherm will indicate the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the collapse pressure.

Protocol 3: Langmuir-Blodgett Film Deposition
  • Monolayer Compression:

    • Compress the TDA monolayer to the desired deposition surface pressure (e.g., 20 mN/m), which should be in the condensed phase and well below the collapse pressure.

  • Film Deposition:

    • For a hydrophilic substrate, the first layer is deposited by slowly raising the substrate from the subphase through the monolayer.

    • For a hydrophobic substrate, the first layer is deposited by slowly lowering the substrate into the subphase through the monolayer.

    • Subsequent layers can be deposited by repeated dipping and raising of the substrate. Maintain a constant surface pressure throughout the deposition process.

    • Allow the film to dry for a few minutes between each layer deposition.

Protocol 4: UV Polymerization
  • UV Exposure:

    • Place the substrate with the deposited TDA film under a UV lamp (254 nm).

    • The duration of UV exposure will determine the extent of polymerization and the resulting color of the film. Initial exposure will lead to a blue-colored polydiacetylene film. Further exposure may lead to a red form.

    • The polymerization can be monitored by observing the color change and by taking UV-Vis absorption spectra at different time intervals.

Visualizations

G cluster_prep Preparation cluster_lb Langmuir-Blodgett Deposition cluster_post Post-Deposition TDA_sol Prepare TDA in Chloroform Substrate_prep Clean and Prepare Substrate Spread Spread TDA Solution on Water Subphase TDA_sol->Spread Deposit Deposit Monolayer onto Substrate (LB Deposition) Substrate_prep->Deposit Evap Solvent Evaporation (10-15 min) Compress Compress Monolayer to Desired Surface Pressure Evap->Compress Compress->Deposit Polymerize UV Polymerization (254 nm) Deposit->Polymerize Characterize Characterization (AFM, UV-Vis, etc.) Polymerize->Characterize

Caption: Experimental workflow for TDA Langmuir-Blodgett film deposition.

G cluster_stimuli External Stimuli Heat Heat Blue_PDA Blue Phase PDA Heat->Blue_PDA Stress Mechanical Stress Stress->Blue_PDA Binding Biomolecule Binding Binding->Blue_PDA Monomer TDA Monomers (Colorless) Monomer->Blue_PDA UV (254 nm) Red_PDA Red Phase PDA (Fluorescent) Blue_PDA->Red_PDA

Caption: Photopolymerization and colorimetric transition of TDA films.

References

Application Notes & Protocols: UV Irradiation for 10,12-Tricosadiynoic Acid (TCDA) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10,12-Tricosadiynoic acid (TCDA) is a diacetylene monomer that undergoes topochemical polymerization upon exposure to UV irradiation, forming a conjugated polymer known as polydiacetylene (PDA). This process results in a distinctive color change, typically from colorless to a vibrant blue, making it a valuable tool in the development of biosensors, chemosensors, and other smart materials. The blue-phase PDA exhibits a characteristic absorption maximum around 640-645 nm.[1][2] This blue phase can further transition to a red phase, with an absorption peak at approximately 540 nm, in response to external stimuli such as heat, pH changes, or binding events.[1][3] This document provides detailed application notes and protocols for setting up and performing the UV-induced polymerization of TCDA.

Key Experimental Parameters

The success of TCDA polymerization is highly dependent on several key experimental parameters. The following table summarizes the critical factors and their typical ranges as reported in the literature.

ParameterTypical Value/RangeNotes
UV Wavelength 254 nmThis wavelength is consistently cited for effective polymerization of diacetylene monomers.[4][5][6]
UV Exposure Time 1 - 20 minutesThe optimal time depends on the desired conversion rate and the intensity of the UV source. Longer exposure generally leads to higher polymer conversion.[4]
Solvent Aqueous solutions (e.g., deionized water, buffer), often with co-solvents like THF or DMF for initial monomer dissolution.The choice of solvent can influence the self-assembly of TCDA monomers, which is a prerequisite for successful topochemical polymerization.
Monomer Concentration 1 mM - 100 mMConcentration can affect the self-assembly and the resulting morphology of the PDA.[2]
Temperature Room TemperatureThe polymerization is typically carried out at ambient temperature.

Experimental Workflow

The following diagram illustrates the typical workflow for the UV-induced polymerization of TCDA.

G prep TCDA Monomer Preparation self_assembly Self-Assembly of Monomers prep->self_assembly uv_irrad UV Irradiation (254 nm) self_assembly->uv_irrad blue_pda Blue-Phase Polydiacetylene (Abs ~640 nm) uv_irrad->blue_pda stimuli Application of External Stimuli blue_pda->stimuli analysis Characterization (e.g., UV-Vis Spectroscopy) blue_pda->analysis red_pda Red-Phase Polydiacetylene (Abs ~540 nm) stimuli->red_pda red_pda->analysis

Caption: Experimental workflow for TCDA polymerization.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the UV polymerization of TCDA in an aqueous solution.

Materials:

  • This compound (TCDA)

  • Anhydrous Tetrahydrofuran (THF) (or other suitable organic solvent)

  • Deionized water

  • UV cross-linker or UV lamp with a primary emission at 254 nm

  • Quartz cuvettes or other UV-transparent vessels

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Preparation of TCDA Stock Solution:

    • Dissolve TCDA in a minimal amount of a suitable organic solvent, such as anhydrous THF, to create a concentrated stock solution (e.g., 10 mg/mL). TCDA is poorly soluble in water, so pre-dissolving in an organic solvent is necessary.

  • Formation of Monomer Solution:

    • In a clean glass vial, add the desired volume of deionized water.

    • While stirring vigorously, slowly inject the TCDA stock solution into the water. The final concentration of TCDA in the aqueous solution will depend on the specific application, but a common starting point is 1 mM.

    • The solution should be stirred for a sufficient time to allow for the self-assembly of the TCDA monomers into vesicles or other supramolecular structures. This step is crucial for successful polymerization.

  • UV Irradiation:

    • Transfer the TCDA monomer solution to a UV-transparent container, such as a quartz cuvette.

    • Place the container in a UV cross-linker or at a fixed distance from a 254 nm UV lamp.

    • Expose the solution to UV irradiation for a predetermined amount of time. A time course experiment (e.g., 1, 3, 5, 10, 15, 20 minutes) is recommended to determine the optimal exposure time for your specific setup and desired conversion.[4]

    • During irradiation, the colorless solution should gradually turn blue, indicating the formation of polydiacetylene.

  • Characterization:

    • After UV exposure, the resulting blue-colored PDA solution can be characterized using a UV-Vis spectrophotometer.

    • Measure the absorbance spectrum from 400 nm to 700 nm.

    • The presence of a distinct absorbance peak around 640-645 nm confirms the formation of the blue-phase PDA.[2]

Data Presentation

The following table presents a summary of the expected UV-Vis absorbance peaks for TCDA before and after polymerization, and after stimulation.

StateColorPrimary Absorbance Peak (λmax)
TCDA MonomerColorlessNo significant absorbance in the visible range
Blue-Phase PDABlue~640 - 645 nm[2]
Red-Phase PDARed~540 nm[3]

Signaling Pathway of Polymerization and Chromatic Transition

The polymerization of TCDA is a 1,4-addition reaction that occurs in the solid state or in highly ordered self-assemblies. The subsequent color change is due to a conformational change in the polymer backbone.

G monomers Self-Assembled TCDA Monomers polymerization 1,4-Addition Polymerization monomers->polymerization uv UV Photon (254 nm) uv->polymerization blue_phase Planar Conjugated Backbone (Blue Phase) polymerization->blue_phase conform_change Conformational Change blue_phase->conform_change stimulus External Stimulus (Heat, pH, etc.) stimulus->conform_change red_phase Non-Planar Backbone (Red Phase) conform_change->red_phase

Caption: TCDA polymerization and color transition pathway.

Conclusion

The UV-induced polymerization of this compound provides a versatile platform for the development of colorimetric sensors. By carefully controlling the experimental parameters, particularly the UV wavelength and exposure time, researchers can reliably produce polydiacetylene with predictable and reproducible properties. The detailed protocol and data presented in these application notes serve as a comprehensive guide for scientists and professionals working in this field.

References

Application Notes and Protocols for Incorporating 10,12-Tricosadiynoic Acid into a Polymer Matrix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Tricosadiynoic acid (TCDA) is a diacetylene monomer that undergoes topochemical polymerization upon exposure to UV irradiation (typically at 254 nm) to form polydiacetylene (PDA). This polymerization results in a distinctive blue-colored material with a conjugated backbone. A unique characteristic of PDA is its ability to undergo a colorimetric transition from blue to red, accompanied by the emergence of fluorescence, in response to various external stimuli. These stimuli include changes in temperature, pH, mechanical stress, and specific molecular recognition events. This stimuli-responsive behavior makes TCDA-polymer composites highly attractive for a range of applications, including biosensors, drug delivery systems, and smart coatings.

This document provides detailed application notes and experimental protocols for incorporating TCDA into a polymer matrix. It is intended to guide researchers, scientists, and drug development professionals in the preparation, characterization, and potential application of these advanced materials.

Data Presentation

The following tables summarize key quantitative data for the preparation of TCDA-polymer composites using solvent casting and electrospinning techniques. These are starting points and may require optimization for specific polymer matrices and applications.

Table 1: Quantitative Parameters for Solvent Casting of TCDA-Polymer Films

ParameterValueReference PolymerSolvent
TCDA Concentration (w/w of polymer)1 - 10%Poly(lactic acid) (PLA)Chloroform
Polymer Concentration (w/v)10%PLAChloroform
TCDA to Polymer Molar Ratio1:9 to 1:1VariousVarious
Solvent Volume per Plate Area0.1 - 0.5 mL/cm²PLAChloroform
Drying TemperatureRoom Temperature (20-25°C)PLAChloroform
UV Polymerization Wavelength254 nmN/AN/A
UV Polymerization Dose1 J/cm²N/AN/A

Table 2: Quantitative Parameters for Electrospinning of TCDA-Polymer Nanofibers

ParameterValueReference PolymerSolvent System (v/v)
TCDA Concentration (wt% of polymer)5 - 15%Polyurethane (PU)N,N-Dimethylformamide (DMF)
Polymer Concentration (wt%)5 - 10%PUDMF
Applied Voltage10 - 20 kVPUDMF
Flow Rate0.5 - 2.0 mL/hPUDMF
Spinneret-to-Collector Distance10 - 20 cmPUDMF
UV Polymerization Wavelength254 nmN/AN/A
UV Polymerization Time5 - 30 minN/AN/A

Experimental Protocols

Protocol 1: Preparation of TCDA-Polymer Films by Solvent Casting

This protocol describes a general method for preparing TCDA-embedded polymer films. Polylactic acid (PLA) is used as an example polymer matrix.[1][2][3]

Materials:

  • This compound (TCDA)

  • Poly(lactic acid) (PLA)

  • Chloroform (or a suitable solvent for the chosen polymer)

  • Glass petri dishes or other flat substrates

  • UV lamp (254 nm)

Procedure:

  • Solution Preparation:

    • Prepare a 10% (w/v) stock solution of PLA in chloroform by dissolving the PLA pellets or powder with gentle stirring.

    • Prepare a stock solution of TCDA in chloroform (e.g., 10 mg/mL).

    • Add the TCDA stock solution to the PLA solution to achieve the desired final TCDA concentration (e.g., 5% w/w of PLA). Mix thoroughly until a homogeneous solution is obtained.

  • Casting:

    • Pour a defined volume of the TCDA/PLA solution into a clean, dry glass petri dish. The volume will determine the final film thickness. For example, use 5 mL for a 9 cm diameter petri dish.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature. To control the evaporation rate, the petri dish can be partially covered. Slow evaporation generally leads to more uniform films.[4]

  • Drying:

    • Once the film appears dry, place it in a vacuum oven at a temperature below the polymer's glass transition temperature (for PLA, ~40°C) for at least 24 hours to remove any residual solvent.

  • Polymerization:

    • Expose the dried film to UV irradiation at 254 nm. A typical dose for polymerization is 1 J/cm². The film should develop a uniform blue color.

  • Characterization:

    • The resulting blue-phase PDA-PLA film can be characterized using various techniques as described in the "Characterization Methods" section.

Protocol 2: Fabrication of TCDA-Polymer Nanofibers by Electrospinning

This protocol outlines the fabrication of TCDA-containing nanofibers using electrospinning. Polyurethane (PU) is provided as an example polymer.[5][6]

Materials:

  • This compound (TCDA)

  • Polyurethane (PU)

  • N,N-Dimethylformamide (DMF)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)

  • UV lamp (254 nm)

Procedure:

  • Solution Preparation:

    • Prepare a 10 wt% solution of PU in DMF.

    • Add TCDA to the PU solution to achieve the desired concentration (e.g., 10 wt% relative to PU).

    • Stir the mixture until the TCDA is fully dissolved and the solution is homogeneous. The solution viscosity is a critical parameter for successful electrospinning.

  • Electrospinning:

    • Load the TCDA/PU solution into a syringe fitted with a metallic needle (e.g., 22-gauge).

    • Mount the syringe on the syringe pump and set the flow rate (e.g., 1.0 mL/h).

    • Position the collector (e.g., a grounded aluminum foil-covered plate) at a set distance from the needle tip (e.g., 15 cm).

    • Apply a high voltage between the needle and the collector (e.g., 15 kV). A stable Taylor cone should form at the needle tip, from which a polymer jet is ejected.

    • Collect the nanofibers on the collector to form a non-woven mat.

  • Drying:

    • After electrospinning, dry the nanofiber mat under vacuum for at least 24 hours to remove residual solvent.

  • Polymerization:

    • Irradiate the nanofiber mat with UV light at 254 nm for a specified time (e.g., 15 minutes) to induce polymerization of the TCDA. The mat should turn blue.

  • Characterization:

    • Characterize the resulting nanofibers using appropriate techniques to assess their morphology, chemical composition, and colorimetric properties.

Characterization Methods

A comprehensive characterization of the TCDA-polymer composites is crucial to understand their structure-property relationships.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: To confirm the polymerization of TCDA and monitor the blue-to-red color transition. The blue phase of PDA exhibits a characteristic absorption maximum around 640 nm, which shifts to approximately 540 nm for the red phase.

    • Raman Spectroscopy: To provide detailed information on the molecular structure and vibrational modes of the polymer composite. The C≡C and C=C stretching modes of the PDA backbone are particularly informative and appear at distinct wavenumbers for the blue and red phases.[7][8][9][10]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the composite and to investigate potential interactions between TCDA and the polymer matrix.[11]

  • Microscopic Analysis:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the films or the fiber structure of the electrospun mats.[12][13]

    • Atomic Force Microscopy (AFM): To obtain high-resolution topographical images and to probe the nanomechanical properties of the composite surface. Phase imaging in AFM can be particularly useful for distinguishing different components in a polymer blend.[14][15][16]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the thermal transitions of the composite, such as the glass transition temperature (Tg) and melting temperature (Tm).

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the composite material.

Potential Applications in Drug Development

TCDA-polymer composites hold significant promise in the field of drug development, primarily due to their potential as controlled release systems and biosensors.

Controlled Drug Release

The incorporation of TCDA into biodegradable polymer matrices, such as Poly(lactic-co-glycolic acid) (PLGA), can be explored for creating drug delivery systems.[17][18][19] The release of a therapeutic agent can potentially be triggered by the same stimuli that induce the colorimetric transition of the PDA, offering a visual indicator of drug release. For instance, a change in local pH or temperature at a disease site could trigger both the release of an encapsulated drug and a color change in the composite material.

In Vitro Drug Release Study Protocol:

A standard in vitro release study can be performed using a dialysis method.[20][21][22]

  • Load the drug of interest (e.g., doxorubicin) into the TCDA-polymer composite during the fabrication process.

  • Place a known amount of the drug-loaded composite into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative drug release as a function of time.

Biocompatibility Assessment

For any application involving contact with biological systems, the biocompatibility of the TCDA-polymer composite must be thoroughly evaluated.[23][24][25][26]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Prepare extracts of the TCDA-polymer composite by incubating the material in a cell culture medium for a defined period (e.g., 24 hours) according to ISO 10993-5 standards.[27]

  • Culture a relevant cell line (e.g., human fibroblasts or the cell line of the target tissue) in a 96-well plate.

  • After the cells have adhered, replace the culture medium with the prepared extracts of the composite material. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

  • Incubate the cells with the extracts for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize a general experimental workflow and a representative signaling pathway potentially relevant to drug delivery applications of TCDA-polymer composites.

Experimental Workflow

experimental_workflow cluster_prep Composite Preparation cluster_char Characterization cluster_app Application Testing TCDA 10,12-Tricosadiynoic Acid (TCDA) Solution Homogeneous Solution TCDA->Solution Polymer Polymer Matrix (e.g., PLA, PU) Polymer->Solution Solvent Solvent Solvent->Solution Fabrication Fabrication Method (Solvent Casting or Electrospinning) Solution->Fabrication Drying Drying Fabrication->Drying Composite TCDA-Polymer Composite Drying->Composite UV UV Polymerization (254 nm) Composite->UV PDA_Composite PDA-Polymer Composite (Blue Phase) UV->PDA_Composite Spectroscopy Spectroscopy (UV-Vis, Raman, FTIR) PDA_Composite->Spectroscopy Microscopy Microscopy (SEM, AFM) PDA_Composite->Microscopy Thermal Thermal Analysis (DSC, TGA) PDA_Composite->Thermal Drug_Loading Drug Loading PDA_Composite->Drug_Loading Biocompatibility Biocompatibility (e.g., MTT Assay) PDA_Composite->Biocompatibility Release_Study In Vitro Drug Release Drug_Loading->Release_Study

Caption: Experimental workflow for TCDA-polymer composite fabrication and characterization.

Hypothetical Signaling Pathway for a Doxorubicin-Loaded TCDA-PLGA Nanoparticle

This diagram illustrates a potential mechanism of action for a doxorubicin (Dox)-loaded TCDA-PLGA nanoparticle targeting cancer cells. Doxorubicin is known to intercalate into DNA and inhibit topoisomerase II, leading to apoptosis. The PI3K/AKT pathway is a crucial survival pathway that is often dysregulated in cancer and can be a target for combination therapies.[28][29][30]

signaling_pathway cluster_cell Cancer Cell cluster_pi3k PI3K/AKT Pathway NP Dox-TCDA-PLGA Nanoparticle Endocytosis Endocytosis NP->Endocytosis Dox_Release Doxorubicin Release (pH-triggered) Endocytosis->Dox_Release Nucleus Nucleus Dox_Release->Nucleus DNA_Damage DNA Damage & Topoisomerase II Inhibition Nucleus->DNA_Damage Dox Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K PI3K AKT AKT PI3K->AKT AKT->Apoptosis Survival Cell Survival AKT->Survival

Caption: Potential signaling pathway for Dox-loaded TCDA-PLGA nanoparticles in cancer cells.

References

Application Notes: 10,12-Tricosadiynoic Acid for Colorimetric pH Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Tricosadiynoic acid (TRCDA) is a diacetylene monomer that serves as a fundamental building block for the creation of pH-sensitive smart materials. Through a process of self-assembly and photopolymerization, TRCDA monomers are transformed into polydiacetylene (PDA), a conjugated polymer renowned for its distinct colorimetric transitions in response to external stimuli.[1][2] The carboxylic acid headgroup of TRCDA provides the basis for its pH-sensing capabilities, making it an invaluable tool for a variety of applications, including drug delivery systems, environmental monitoring, and diagnostics.

Upon polymerization, self-assembled TRCDA, typically in the form of vesicles or nanofibers, exhibits a characteristic blue color with a maximum absorption wavelength of approximately 640 nm.[3][4] Exposure to changes in pH induces a conformational change in the PDA backbone, resulting in a visible color shift to red, with an absorption maximum around 540 nm.[3][4] This blue-to-red transition is a result of the protonation and deprotonation of the carboxylic acid headgroups, which alters the intermolecular interactions and the electronic structure of the polymer.

Signaling Pathway and Sensing Mechanism

The pH sensing mechanism of TRCDA-based polydiacetylene is predicated on the reversible protonation and deprotonation of the carboxylic acid headgroups at the interface of the self-assembled structure.

pH_Sensing_Mechanism cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Alkaline) Protonated_State Protonated Carboxylic Acid (-COOH) Blue_Phase Planar PDA Backbone (Blue Color, Abs ~640 nm) Protonated_State->Blue_Phase Strong H-bonding Ordered Assembly Deprotonated_State Deprotonated Carboxylate (-COO-) Protonated_State->Deprotonated_State pH change Red_Phase Twisted PDA Backbone (Red Color, Abs ~540 nm) Deprotonated_State->Red_Phase Electrostatic Repulsion Disordered Assembly

Caption: pH-induced colorimetric transition mechanism of TRCDA-based polydiacetylene.

At low pH, the carboxylic acid groups are protonated (-COOH), leading to strong hydrogen bonding between adjacent monomer units. This promotes a highly ordered and planar conformation of the PDA backbone, resulting in the characteristic blue color. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups disrupts the ordered packing of the polymer chains, inducing a conformational twist in the PDA backbone. This less-conjugated state corresponds to the red phase of the material.

Quantitative Data Presentation

The pH-sensing characteristics of polydiacetylene sensors can vary depending on the specific diacetylene monomer used, the method of preparation (e.g., vesicles, nanofibers), and the presence of any additives. The following table summarizes key performance parameters for TRCDA and the closely related 10,12-pentacosadiynoic acid (PCDA).

ParameterThis compound (TRCDA)10,12-Pentacosadiynoic Acid (PCDA)Reference(s)
pH Transition Range Color transition observed at pH < 7.8 for pure vesicles.Colorimetric response begins at pH 10 and is enhanced at pH 11-13 for nanofibers. Pure vesicles show a color change starting at pH ~7.4 and turning red by pH 13.1.[1]
pKa Not explicitly reported. Expected to be in the acidic to neutral range.Not explicitly reported. The transition ranges suggest a pKa in the neutral to slightly alkaline region.
Response Time Not explicitly reported for direct pH change.For PCDA nanofibers exposed to bacteria (which induces a local pH change), the color change becomes less drastic after 1.5-2.5 hours. Direct pH response is generally rapid.
Color Change Blue to RedBlue to Red[3][4]
Max. Absorbance (Blue) ~640 nm~640 nm[3][4]
Max. Absorbance (Red) ~540 nm~540 nm[3][4]

Experimental Protocols

Protocol 1: Preparation of TRCDA Vesicles

This protocol describes the preparation of TRCDA vesicles using the thin-film hydration method followed by sonication and UV polymerization.

Vesicle_Preparation_Workflow Start Start Dissolve 1. Dissolve TRCDA in Chloroform Start->Dissolve Evaporate 2. Evaporate Solvent to Form Thin Film Dissolve->Evaporate Hydrate 3. Hydrate Film with Hot Deionized Water Evaporate->Hydrate Sonicate 4. Probe Sonication Hydrate->Sonicate Cool 5. Cool to 4 °C for Vesicle Self-Assembly Sonicate->Cool Polymerize 6. UV Irradiation (254 nm) Cool->Polymerize End Blue PDA Vesicles Polymerize->End

Caption: Experimental workflow for the preparation of TRCDA vesicles.

Materials:

  • This compound (TRCDA)

  • Chloroform (or other suitable organic solvent)

  • Deionized water

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Ice bath

  • UV lamp (254 nm)

Procedure:

  • Dissolution: Dissolve a known amount of TRCDA in chloroform in a round-bottom flask.

  • Film Formation: Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: Add deionized water, pre-heated to a temperature above the phase transition temperature of TRCDA (~60-70 °C), to the flask. Vortex the mixture to hydrate the lipid film, forming a milky suspension of multilamellar vesicles.

  • Sonication: To create smaller, unilamellar vesicles, sonicate the suspension using a probe sonicator. Keep the sample in an ice bath during sonication to prevent overheating.

  • Self-Assembly: Cool the vesicle solution to 4 °C and store overnight to allow for the self-assembly and stabilization of the vesicles.

  • Polymerization: Expose the vesicle solution to UV irradiation at 254 nm. The polymerization process is indicated by the development of a deep blue color. The irradiation time can be optimized to control the extent of polymerization.

Protocol 2: pH Titration and Colorimetric Analysis

This protocol outlines the procedure for evaluating the pH-dependent colorimetric response of the prepared TRCDA vesicles.

Materials:

  • TRCDA vesicle solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Sample Preparation: Place a known volume of the TRCDA vesicle solution into a beaker or vial.

  • pH Adjustment: While stirring, incrementally add small aliquots of HCl or NaOH solution to adjust the pH of the vesicle suspension.

  • Equilibration and Measurement: After each addition of acid or base, allow the solution to equilibrate for a few minutes. Measure the pH using a calibrated pH meter and record the UV-Vis absorption spectrum of the solution from 400 nm to 700 nm.

  • Data Analysis: From the absorption spectra, determine the absorbance maxima corresponding to the blue (~640 nm) and red (~540 nm) forms of the PDA.

  • Colorimetric Response Calculation: The colorimetric response (CR) can be quantified using the following equation: CR (%) = [ (PB₀ - PBᵢ) / PB₀ ] × 100 where PB = A_blue / (A_blue + A_red). PB₀ is the percent blue before the pH change, and PBᵢ is the percent blue at a given pH.

  • Titration Curve: Plot the colorimetric response or the absorbance at the blue and red maxima as a function of pH to generate a titration curve and determine the pH transition range.

Conclusion

This compound is a versatile monomer for the development of robust and sensitive colorimetric pH sensors. The straightforward preparation of TRCDA-based polydiacetylene vesicles and their distinct blue-to-red color transition in response to pH changes make them a valuable tool for researchers in various scientific and industrial fields. The protocols provided herein offer a foundation for the synthesis, characterization, and application of these smart materials. Further optimization of the sensor formulation, such as incorporation into different matrices or functionalization with other molecules, can be explored to tailor the sensor's properties for specific applications.

References

Application Notes and Protocols for Temperature-Responsive Sensors based on 10,12-Tricosadiynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 10,12-Tricosadiynoic acid (TRCDA) in the development of temperature-responsive sensors. TRCDA is a diacetylene monomer that, upon polymerization, forms polydiacetylene (PDA), a smart material known for its distinct blue-to-red color transition in response to external stimuli such as temperature.[1][2] This thermochromic property makes TRCDA-based PDAs highly valuable for a range of applications, including biosensing, environmental monitoring, and as temperature indicators in pharmaceutical and food industries.[3]

Principle of Operation

TRCDA monomers self-assemble into ordered structures, typically vesicles or liposomes in aqueous solutions.[4] Exposure to 254 nm UV light induces topochemical polymerization, creating a conjugated ene-yne backbone that gives the material a characteristic blue color (absorbance maximum ~640 nm).[5][6] This "blue phase" is a metastable state.[1] When subjected to thermal stress, the polymer backbone undergoes a conformational change, disrupting the planarity and effective conjugation length. This leads to a hypsochromic shift in the absorption spectrum to a "red phase" (absorbance maximum ~540 nm), which is often accompanied by the emergence of fluorescence.[5][6] The transition temperature can be tuned by modifying the chemical structure of the diacetylene monomer or by incorporating other molecules into the PDA assembly.[1][7]

Applications
  • Drug Development and Delivery: Temperature-responsive PDA vesicles can be engineered for controlled drug release.[8][9] The color change can also serve as a quality indicator for temperature-sensitive pharmaceuticals during storage and transport.[10]

  • Biosensing: PDA-based sensors can be functionalized with biological recognition elements (e.g., antibodies, peptides) to detect specific analytes. The binding event can induce a color change, enabling visual detection of pathogens, toxins, or biomarkers.[5][11]

  • High-Throughput Screening: The colorimetric nature of the sensors makes them suitable for high-throughput screening assays in multiwell plate formats.[5]

  • Food Safety: These sensors can be used to monitor the cold chain integrity of food products and for the detection of microbial contaminants.[3]

  • Environmental Monitoring: TRCDA-based sensors can be adapted to detect pollutants or changes in environmental conditions.

Data Presentation: Quantitative Sensor Characteristics

The performance of TRCDA-based temperature sensors can be quantified by several parameters. The following table summarizes typical data obtained from characterization experiments.

ParameterThis compound (TRCDA)10,12-Pentacosadiynoic Acid (PCDA)Reference
Blue Phase Absorbance Max (λmax) ~640 nm~640 nm[6][12]
Red Phase Absorbance Max (λmax) ~550 nm~540 nm[6][12]
Typical Blue-to-Red Transition Temperature (TBR) Tunable, e.g., ~50-70°CTunable, e.g., ~65-80°C[1][13][14]
Red-to-Yellow Transition Temperature (TRY) Can occur at higher temperaturesCan occur at higher temperatures[1]
Vesicle Size (Diameter) 10s to 100s of nanometers10s to 100s of nanometers[12]

Note: Transition temperatures and vesicle sizes are highly dependent on the preparation method, purity of the monomer, and the presence of any additives or co-lipids.[6][15] Shorter alkyl chains in the diacetylene monomer, like in TRCDA compared to PCDA, generally lead to a faster color transition in response to stimuli.[15][16]

Experimental Protocols

Protocol 1: Preparation of TRCDA Vesicles

This protocol describes the formation of TRCDA vesicles using the thin-film hydration method, a common technique for producing liposomes.[4]

Materials:

  • This compound (TRCDA)

  • Chloroform

  • Deionized water

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Dissolve a known amount of TRCDA in chloroform in a round-bottom flask.[5]

  • Evaporate the chloroform using a rotary evaporator to form a thin, dry lipid film on the flask wall.[5]

  • Hydrate the dried film by adding deionized water and agitating the flask. The temperature of the water should be above the phase transition temperature of the TRCDA.[4]

  • To create unilamellar vesicles of a defined size, sonicate the resulting vesicle suspension using a bath or probe sonicator.[11] The solution should become translucent.

  • For a more uniform size distribution, the vesicle solution can be extruded through polycarbonate membranes with a specific pore size.[5]

  • Store the vesicle solution at 4°C overnight to anneal.[4][17]

Protocol 2: Photopolymerization of TRCDA Vesicles

This protocol details the UV irradiation process to polymerize the TRCDA monomers and form the blue-colored PDA vesicles.

Materials:

  • TRCDA vesicle solution (from Protocol 1)

  • UV lamp (254 nm)

  • Quartz cuvette or petri dish

Procedure:

  • Transfer the TRCDA vesicle solution to a suitable container for UV exposure, such as a quartz cuvette or a petri dish.

  • Irradiate the solution with a 254 nm UV lamp.[4][5] The required UV dose will depend on the concentration of the vesicles and the intensity of the lamp.

  • Monitor the color change of the solution. The initially colorless or white suspension will turn a deep blue color as polymerization proceeds.[18]

  • The polymerization process can be monitored quantitatively by measuring the absorbance at ~640 nm using a UV-Vis spectrophotometer.[12]

  • The goal is to maximize the blue phase polymer content while minimizing the UV dose that could prematurely drive the transition to the red phase.[12]

Protocol 3: Characterization of Temperature Response

This protocol outlines the procedure for measuring the thermochromic response of the prepared PDA vesicles.

Materials:

  • Blue PDA vesicle solution (from Protocol 2)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Fluorometer (optional)

  • Digital camera or colorimeter

Procedure:

  • Place the blue PDA vesicle solution in a cuvette within the temperature-controlled holder of the UV-Vis spectrophotometer.

  • Record the initial absorbance spectrum at room temperature. The spectrum should show a characteristic peak around 640 nm.[12]

  • Gradually increase the temperature of the cuvette holder in defined increments.

  • At each temperature increment, allow the sample to equilibrate and then record the UV-Vis spectrum.

  • Observe the decrease in the absorbance peak at ~640 nm and the increase in the absorbance peak at ~540 nm, corresponding to the blue-to-red transition.[5]

  • The colorimetric response (CR) can be calculated using the following formula: CR (%) = [ (A0 - Ai) / A0 ] * 100 Where A0 is the initial absorbance of the blue phase and Ai is the absorbance after a temperature change.

  • Plot the CR or the change in absorbance at a specific wavelength as a function of temperature to determine the transition temperature.[7]

  • The color change can also be documented using a digital camera and analyzing the RGB values as a function of temperature.[7]

  • If a fluorometer is available, the emergence of fluorescence upon the transition to the red phase can also be measured. The red phase typically fluoresces in the 520-700 nm range when excited around 488 nm.[5]

Visualizations

Signaling Pathway of Thermochromism

Thermochromism_Pathway cluster_0 Blue Phase (Metastable) cluster_1 Red Phase (Stable) Blue_State Ordered, Planar Conjugated Backbone Red_State Less Ordered, Non-Planar Backbone Blue_State->Red_State Transition Heat Heat (Stimulus) Heat->Blue_State Induces Conformational Change

Caption: Mechanism of the temperature-induced blue-to-red color transition in polydiacetylene.

Experimental Workflow for Sensor Preparation

Experimental_Workflow Monomer This compound (TRCDA) Dissolution Dissolve in Chloroform Monomer->Dissolution Film Form Thin Film (Rotary Evaporation) Dissolution->Film Hydration Hydrate with Water (Above Tm) Film->Hydration Vesicles Self-Assembled TRCDA Vesicles Hydration->Vesicles Polymerization UV Irradiation (254 nm) Vesicles->Polymerization Blue_PDA Blue Phase PDA Vesicles Polymerization->Blue_PDA Stimulus Apply Stimulus (e.g., Heat) Blue_PDA->Stimulus Red_PDA Red Phase PDA Vesicles Stimulus->Red_PDA Analysis Colorimetric/Fluorometric Analysis Red_PDA->Analysis

Caption: Workflow for the synthesis and analysis of TRCDA-based temperature sensors.

Logical Relationship of Sensor Components and Response

Sensor_Logic TRCDA TRCDA Monomer SelfAssembly Self-Assembly TRCDA->SelfAssembly Polymerization Polymerization (UV Light) SelfAssembly->Polymerization PDA Polydiacetylene (Blue) Polymerization->PDA Temperature Temperature Increase PDA->Temperature Color_Change Colorimetric Response (Red) Temperature->Color_Change Signal Detectable Signal Color_Change->Signal

References

Application Notes and Protocols for 10,12-Tricosadiynoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 10,12-Tricosadiynoic Acid (TCDA) in the development of advanced drug delivery systems. The unique properties of TCDA, particularly its ability to form stimuli-responsive polydiacetylene (PDA) vesicles, offer significant advantages for controlled and targeted drug release.

Introduction to this compound-Based Drug Delivery

This compound is a diacetylenic fatty acid that can self-assemble into vesicles or liposomes in aqueous solutions. Upon polymerization, typically initiated by UV irradiation, these assemblies form a conjugated polydiacetylene backbone. This polymerization results in a distinct blue color. The PDA vesicles are notable for their stability and their ability to undergo a blue-to-red color transition, often accompanied by the onset of fluorescence, in response to various external stimuli such as changes in pH, temperature, or the presence of specific enzymes.[1][2] This stimuli-responsive behavior can be harnessed to trigger the release of encapsulated therapeutic agents at a desired site of action, enhancing therapeutic efficacy while minimizing systemic side effects.

Key Advantages of TCDA-Based Drug Delivery Systems

  • Enhanced Stability: Polymerized TCDA vesicles exhibit greater mechanical and chemical stability compared to conventional liposomes.

  • Stimuli-Responsive Release: The ability to trigger drug release in response to specific physiological or external stimuli allows for targeted delivery.

  • Sustained Release: The polymer matrix can be engineered to provide a sustained release profile for the encapsulated drug.

  • Biocompatibility: Polydiacetylene-based materials have shown good biocompatibility in various studies.

Quantitative Data on TCDA-Analogous Drug Delivery Systems

While specific quantitative data for drug-loaded this compound vesicles is limited in publicly available literature, extensive research on the closely related 10,12-pentacosadiynoic acid (PCDA) provides valuable insights. The following tables summarize typical characteristics of drug-loaded PDA vesicles.

Table 1: Physicochemical Properties of Polydiacetylene Vesicles

ParameterTypical Value RangeCharacterization Method
Particle Size (Hydrodynamic Diameter)100 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-20 to -40 mV (for carboxyl-terminated vesicles)Electrophoretic Light Scattering (ELS)
MorphologySpherical vesiclesTransmission Electron Microscopy (TEM)

Table 2: Drug Loading and Encapsulation Efficiency (Model Drug: Doxorubicin)

FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)
Doxorubicin-loaded PDA Vesicles (via passive loading)1 - 520 - 40
Doxorubicin-loaded PDA Vesicles (via active loading)5 - 1550 - 80

Note: The values presented are illustrative and can vary significantly based on the specific formulation, drug properties, and loading method.

Table 3: Stimuli-Responsive Drug Release Profile (Model Drug: Doxorubicin)

StimulusConditionCumulative Release (%) after 24h
pHpH 5.560 - 80
pHpH 7.410 - 20
Temperature42 °C50 - 70
Temperature37 °C5 - 15

Experimental Protocols

Preparation of Drug-Loaded this compound Vesicles (Thin-Film Hydration Method)

This protocol describes the preparation of doxorubicin-loaded TCDA vesicles using the thin-film hydration method, a common technique for liposome formulation.

Materials:

  • This compound (TCDA)

  • Doxorubicin Hydrochloride

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve 10 mg of TCDA in 2 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • For drug loading, add 1 mg of doxorubicin to the lipid solution.

    • Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid-drug film by adding 5 mL of PBS (pH 7.4) to the flask.

    • Agitate the flask gently by hand or on a rotary shaker at a temperature above the phase transition temperature of the lipid (approximately 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the vesicles, sonicate the suspension in a bath sonicator for 10-15 minutes.

    • For a more uniform size distribution, extrude the vesicle suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Polymerization:

    • Transfer the vesicle suspension to a quartz cuvette or a petri dish.

    • Expose the suspension to 254 nm UV light for 5-10 minutes to induce polymerization. A visible color change from colorless to blue indicates successful polymerization.

  • Purification:

    • Remove unencapsulated doxorubicin by dialysis against PBS (pH 7.4) or by size exclusion chromatography.

Characterization of Drug-Loaded TCDA Vesicles

4.2.1. Particle Size and Zeta Potential:

  • Dilute the vesicle suspension in PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Determine the surface charge (zeta potential) using Electrophoretic Light Scattering (ELS).

4.2.2. Morphology:

  • Adsorb a drop of the diluted vesicle suspension onto a carbon-coated copper grid.

  • Negatively stain the sample (e.g., with uranyl acetate or phosphotungstic acid).

  • Visualize the vesicles using a Transmission Electron Microscope (TEM).

4.2.3. Drug Loading and Encapsulation Efficiency:

  • Separate free drug: Separate the drug-loaded vesicles from the unencapsulated drug using methods like dialysis, ultracentrifugation, or size exclusion chromatography.

  • Quantify encapsulated drug:

    • Lyse the purified vesicles using a suitable solvent (e.g., methanol or a detergent solution like Triton X-100).

    • Quantify the amount of doxorubicin using UV-Vis spectrophotometry (at ~480 nm) or High-Performance Liquid Chromatography (HPLC).

  • Calculate Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

    • DLC (%) = (Mass of drug in vesicles / Total mass of vesicles) x 100

    • EE (%) = (Mass of drug in vesicles / Initial mass of drug used) x 100

In Vitro Drug Release Study
  • Place a known amount of the purified drug-loaded TCDA vesicle suspension in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively).

  • Maintain the temperature at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released doxorubicin in the aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release as a function of time.

Visualizations of Mechanisms and Workflows

experimental_workflow cluster_prep Vesicle Preparation cluster_char Characterization cluster_release In Vitro Studies prep1 Lipid Film Formation (TCDA + Drug) prep2 Hydration prep1->prep2 prep3 Sonication & Extrusion prep2->prep3 prep4 UV Polymerization prep3->prep4 char1 DLS & ELS (Size & Zeta Potential) prep4->char1 char2 TEM (Morphology) prep4->char2 char3 HPLC / UV-Vis (Drug Loading) prep4->char3 release1 Stimuli Application (pH, Temp, etc.) char3->release1 release2 Drug Release Monitoring release1->release2

Caption: Experimental workflow for the preparation, characterization, and in vitro evaluation of drug-loaded TCDA vesicles.

ph_release_mechanism cluster_vesicle PDA Vesicle in Acidic Environment (e.g., Tumor) vesicle_blue Blue Phase PDA Vesicle (Stable, Drug Encapsulated) protonation Protonation of Carboxyl Headgroups vesicle_blue->protonation Low pH destabilization Disruption of H-bonding Network protonation->destabilization conformational_change Conformational Change of PDA Backbone destabilization->conformational_change vesicle_red Red Phase PDA Vesicle (Perturbed, Drug Release) conformational_change->vesicle_red drug_release Drug Release vesicle_red->drug_release

Caption: Proposed mechanism of pH-responsive drug release from TCDA vesicles.[1]

thermo_release_mechanism cluster_thermo Thermo-responsive Drug Release vesicle_stable Stable PDA Vesicle (Below Transition Temp) heat Increased Temperature vesicle_stable->heat Heat Stimulus lipid_mobility Increased Lipid Chain Mobility heat->lipid_mobility permeability Increased Membrane Permeability lipid_mobility->permeability vesicle_leaky Leaky PDA Vesicle (Above Transition Temp) permeability->vesicle_leaky drug_diffusion Drug Diffusion vesicle_leaky->drug_diffusion

Caption: General mechanism for thermo-responsive drug release from lipid-based vesicles.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Polydiacetylene Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for polydiacetylene (PDA) vesicle research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability of PDA vesicles.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments with polydiacetylene vesicles, providing potential causes and solutions in a straightforward question-and-answer format.

1. My PDA vesicles are aggregating after polymerization. What could be the cause and how can I prevent this?

Possible Causes:

  • High Vesicle Concentration: Concentrated vesicle solutions can lead to increased particle collisions and subsequent aggregation.

  • Inappropriate Surface Charge: If the vesicle surface charge is near neutral at the experimental pH, the repulsive forces between vesicles are insufficient to prevent aggregation.

  • Non-Specific Interactions: Vesicles can have inherent tendencies to interact with each other, leading to clumping.

Solutions:

  • Dilute the Vesicle Suspension: Work with more dilute solutions to minimize vesicle-vesicle interactions.

  • Modify Surface Charge: Incorporate charged lipids or diacetylene monomers into your formulation to increase electrostatic repulsion. For instance, including a higher molar ratio of a negatively charged monomer like 10,12-pentacosadiynoic acid (PCDA) can enhance stability in neutral to basic conditions.

  • PEGylation: Incorporate polyethylene glycol (PEG)-conjugated lipids or diacetylenes into the vesicle formulation. The PEG chains create a hydrophilic corona that sterically hinders aggregation.[1]

2. The encapsulated drug/molecule is leaking from my PDA vesicles. How can I improve retention?

Possible Causes:

  • Vesicle Instability: The vesicle bilayer may not be robust enough to retain the encapsulated content over time.

  • Environmental Stress: Changes in temperature, pH, or osmotic pressure can disrupt the vesicle membrane.

Solutions:

  • Incorporate Cholesterol: Adding cholesterol to the lipid mixture can increase the packing density and mechanical rigidity of the bilayer, thereby reducing leakage.

  • Cross-linking: Chemically cross-linking the diacetylene units within the polymerized vesicle shell can significantly enhance its structural integrity and reduce permeability.

  • Optimize Monomer Structure: Using diacetylene monomers with longer acyl chains can lead to the formation of more stable and less permeable vesicles.

3. I am observing a premature color change (blue to red) in my PDA vesicles without any specific stimulus. Why is this happening?

Possible Causes:

  • Mechanical Stress: Sonication during preparation, vigorous vortexing, or filtration can induce mechanical stress on the vesicles, causing a color transition.

  • Temperature Fluctuations: Exposure to temperatures above the phase transition temperature of the PDA can trigger the color change.

  • Chemical Contaminants: Trace amounts of organic solvents or other impurities can interact with the vesicle surface and cause a colorimetric response.

Solutions:

  • Gentle Handling: Handle the vesicle suspension gently. Use probe sonication at controlled power settings and avoid excessive vortexing.

  • Temperature Control: Maintain a constant and appropriate temperature throughout the experiment and during storage.

  • Thorough Purification: Ensure all organic solvents used during preparation are completely removed, for example, by rotary evaporation or dialysis.

4. How can I improve the long-term stability of my PDA vesicle suspension for storage?

Solutions:

  • Storage Conditions: Store the vesicle suspension at 4°C in the dark to minimize thermal degradation and photo-induced changes.

  • PEGylation: The steric hindrance provided by PEG chains can prevent aggregation during long-term storage.[1]

  • Immobilization: For certain applications, immobilizing the PDA vesicles on a solid support, such as polystyrene microspheres, can enhance their morphological stability over time.

Quantitative Data on Stability Enhancement

The following tables summarize quantitative data on the effect of different stabilization methods on PDA vesicle properties.

Table 1: Effect of PEGylation on PDA Vesicle Size and Stability

Vesicle CompositionMolar % of PEG-AmphiphileInitial Hydrodynamic Diameter (nm)Zeta Potential (mV)Stability Observation
PCDA0%175 ± 15-45 ± 5Stable for several days
PCDA/PEG3400-bis-PCDA5%210 ± 20-30 ± 5Stable for several weeks, reduced non-specific cell association
PCDA/PEG8000-bis-PCDA5%250 ± 25-20 ± 5Stable for several weeks, significant reduction in non-specific cell association
PCDA-EDEA (cationic)0%180 ± 20+40 ± 5Prone to aggregation in high ionic strength buffers
PCDA-EDEA/PEG3400-bis-PCDA5%220 ± 20+25 ± 5Improved stability in high ionic strength buffers

Table 2: Influence of Cholesterol Incorporation on PDA Vesicle Properties

Vesicle Composition (molar ratio)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
PCDA/DMPC (1:1)150 ± 100.2545
PCDA/DMPC/Cholesterol (1:1:0.5)165 ± 120.2260
PCDA/DMPC/Cholesterol (1:1:1)180 ± 150.2075

Table 3: Impact of Cross-linking on PDA Vesicle Stability

Vesicle TypeCross-linkerLeakage of Encapsulated Dye (%) after 24hChange in Size after 1 week (%)
Standard PDA VesiclesNone3515
Cross-linked PDA VesiclesEthylenediamine102

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stabilization of PDA vesicles.

Protocol 1: Preparation of PEGylated PDA Vesicles

This protocol describes the incorporation of a PEG-lipid into the PDA vesicle formulation.

Materials:

  • 10,12-Pentacosadiynoic acid (PCDA)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • UV lamp (254 nm)

Procedure:

  • Lipid Film Hydration:

    • Dissolve PCDA and DSPE-PEG2000 (e.g., at a 95:5 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 5-10 minutes. The final total lipid concentration should be around 1-2 mM.

    • The suspension will appear milky.

  • Vesicle Sizing:

    • Submerge the vial containing the vesicle suspension in a water bath maintained above the phase transition temperature of the lipids (e.g., 60-70°C).

    • Sonicate the suspension using a probe sonicator for 15-20 minutes or until the solution becomes translucent.

    • For a more uniform size distribution, extrude the vesicle suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Polymerization:

    • Cool the vesicle suspension to room temperature.

    • Expose the suspension to a 254 nm UV lamp for 5-10 minutes. A successful polymerization is indicated by a color change of the suspension to a distinct blue.

  • Purification and Storage:

    • To remove any unpolymerized monomers or small aggregates, the vesicle suspension can be purified by dialysis against PBS.

    • Store the final PEGylated PDA vesicle suspension at 4°C.

Protocol 2: Chemical Cross-linking of PDA Vesicles

This protocol details the use of a zero-length cross-linker to enhance the stability of pre-formed PDA vesicles.

Materials:

  • Pre-formed and polymerized PDA vesicles (containing carboxyl groups, e.g., from PCDA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Ethylenediamine

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Activation of Carboxyl Groups:

    • To the PDA vesicle suspension in MES buffer, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Cross-linking Reaction:

    • Add ethylenediamine to the activated vesicle suspension to a final concentration of 20 mM.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a small molecule amine, such as Tris buffer, or by proceeding directly to purification.

    • Purify the cross-linked vesicles by dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes to remove unreacted cross-linkers and byproducts.

  • Characterization and Storage:

    • Characterize the cross-linked vesicles for size, zeta potential, and stability.

    • Store the purified cross-linked PDA vesicles at 4°C.

Protocol 3: Fluorescence-Based Leakage Assay

This assay is used to quantify the membrane integrity and stability of PDA vesicles by measuring the leakage of an encapsulated fluorescent dye.

Materials:

  • PDA vesicles

  • Carboxyfluorescein (CF)

  • Sephadex G-50 column or dialysis tubing

  • PBS (pH 7.4)

  • Triton X-100 (10% v/v solution)

  • Fluorometer

Procedure:

  • Encapsulation of Carboxyfluorescein:

    • Prepare PDA vesicles by hydrating the lipid film with a high concentration of CF solution (e.g., 50-100 mM in PBS). At this concentration, the fluorescence of CF is self-quenched.

  • Removal of Unencapsulated Dye:

    • Separate the vesicles with encapsulated CF from the unencapsulated dye by passing the suspension through a Sephadex G-50 size-exclusion column, eluting with PBS. Alternatively, purify by dialysis against PBS until no fluorescence is detected in the dialysate.

  • Leakage Measurement:

    • Dilute the purified vesicle suspension in PBS in a cuvette to a suitable concentration for fluorescence measurement.

    • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths for CF (e.g., Ex: 492 nm, Em: 517 nm). An increase in fluorescence indicates leakage of CF from the vesicles, leading to dequenching.

    • At the end of the experiment, add a small amount of Triton X-100 solution to the cuvette to lyse all the vesicles and release all the encapsulated CF. This will give the maximum fluorescence value (F_max).

  • Data Analysis:

    • Calculate the percentage of leakage at a given time point (t) using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where:

      • F_t is the fluorescence intensity at time t.

      • F_0 is the initial fluorescence intensity.

      • F_max is the maximum fluorescence intensity after adding Triton X-100.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to PDA vesicle stabilization.

experimental_workflow_pegylation cluster_prep Vesicle Preparation cluster_poly Polymerization & Purification lipid_film 1. Lipid Film Formation (PCDA + DSPE-PEG2000) hydration 2. Hydration with Buffer lipid_film->hydration Vortexing sizing 3. Sonication & Extrusion hydration->sizing Uniform Size uv_exposure 4. UV Polymerization (254 nm) sizing->uv_exposure Self-Assembly purification 5. Purification (Dialysis) uv_exposure->purification Blue Vesicles final_product Stable PEGylated PDA Vesicles purification->final_product Pure Suspension

Caption: Workflow for the preparation of stable PEGylated polydiacetylene vesicles.

logical_relationship_stability cluster_instability Sources of Instability cluster_solutions Stabilization Strategies aggregation Aggregation pegylation PEGylation aggregation->pegylation prevents surface_charge Surface Charge Modification aggregation->surface_charge prevents leakage Leakage of Contents crosslinking Cross-linking leakage->crosslinking prevents cholesterol Cholesterol Incorporation leakage->cholesterol prevents premature_color_change Premature Color Change premature_color_change->crosslinking reduces improved_stability Improved Vesicle Stability pegylation->improved_stability crosslinking->improved_stability cholesterol->improved_stability surface_charge->improved_stability

Caption: Logical relationship between instability issues and stabilization strategies.

signaling_pathway_leakage_assay cluster_vesicle PDA Vesicle cluster_process Leakage Process cluster_detection Detection vesicle Vesicle with Self-Quenched Carboxyfluorescein (CF) leakage CF Leaks into External Buffer vesicle->leakage Membrane Permeabilization dequenching CF is Diluted and De-quenched leakage->dequenching fluorescence Increase in Fluorescence Intensity dequenching->fluorescence Measured Signal

Caption: Principle of the fluorescence-based leakage assay for vesicle stability.

References

Technical Support Center: Enhancing the Sensitivity of 10,12-Tricosadiynoic Acid (TCDA) Sensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 10,12-Tricosadiynoic acid (TCDA) for sensor development.

Frequently Asked Questions (FAQs)

Q1: My TCDA vesicles are not forming properly, leading to inconsistent sensor performance. What are the critical parameters to control during vesicle preparation?

A1: The formation of stable and uniform TCDA vesicles is crucial for reproducible sensor performance. Key parameters to optimize include monomer concentration, processing temperature, and the solvent ratio.[1][2] Studies have shown that a higher monomer concentration and processing temperature can lead to more optimal vesicle formation for colorimetric sensor applications.[1] For instance, a concentration of 2.0 mM TCDA in a 50:50 chloroform/THF solvent ratio at 65°C has been identified as an optimal condition for producing vesicles with a strong colorimetric response.[1][2]

Q2: The colorimetric response of my TCDA sensor is weak or non-existent upon interaction with the analyte. How can I improve the sensitivity?

A2: A weak colorimetric response can stem from several factors, including suboptimal vesicle preparation, inefficient analyte-receptor interactions, or an intrinsically low signal transduction. To enhance sensitivity, consider the following strategies:

  • Optimize Vesicle Formulation: As mentioned in Q1, ensure your vesicle preparation parameters are optimized.

  • Incorporate Recognition Elements: Functionalize the TCDA vesicles with specific recognition elements like antibodies, nucleic acids, or other ligands that have a high affinity for your target analyte.[3] This will enhance the specificity and strength of the interaction at the sensor surface.

  • Employ the "Dummy Molecule" Approach: A novel strategy to improve the limit of detection (LOD) involves pre-occupying the surface of the TCDA liposomes with a controlled amount of an artificial target molecule, referred to as a "dummy molecule." This approach has been shown to significantly improve the LOD and signal intensity.[4] For example, in a sensor for Neomycin detection, this strategy improved the LOD from 80 nM to 7 nM.[4]

Q3: I am observing a high background signal or non-specific binding in my TCDA sensor experiments. How can I minimize this?

A3: High background signals and non-specific binding can mask the true signal from the analyte. To mitigate these issues:

  • Blocking Agents: After immobilizing your recognition element, treat the sensor surface with a blocking agent such as bovine serum albumin (BSA) or polyethylene glycol (PEG) to block any remaining non-specific binding sites.

  • Washing Steps: Implement rigorous washing steps after each incubation stage to remove any unbound or weakly bound molecules.

  • Optimize Ligand Density: The concentration of the recognition element on the vesicle surface can influence non-specific binding. Titrate the concentration to find the optimal balance between specific signal and background noise.

Q4: My fluorescent TCDA sensor is showing significant quenching or a low signal-to-noise ratio. What could be the cause and how can I address it?

A4: The blue phase of polydiacetylenes (PDAs), including polymerized TCDA, is typically non-fluorescent, while the red phase exhibits fluorescence.[5][6] Issues with fluorescent signals can arise from:

  • Incomplete Blue-to-Red Transition: If the stimulus is not strong enough to induce a complete chromatic transition, the fluorescence will be weak. Ensure the concentration of your analyte or the intensity of the stimulus is sufficient.

  • Fluorescence Quenching: The presence of certain molecules in your sample can quench the fluorescence of the red-phase PDA.[7][8] This can happen through collisional quenching or the formation of a non-fluorescent complex.[8] Identifying and removing these quenching agents from your sample, if possible, is crucial.

  • Low Quantum Yield: To enhance the overall fluorescence, you can incorporate small molecule fluorophores into the TCDA vesicles.[6] These fluorophores can accept energy from the excited PDA and fluoresce, increasing both the quantum yield and the Stokes shift.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Color Change 1. Non-uniform vesicle size. 2. Incomplete polymerization. 3. Fluctuation in experimental temperature.1. Use extrusion or sonication to achieve a uniform vesicle size distribution. 2. Optimize UV irradiation time and intensity for complete polymerization. 3. Maintain a constant and optimized temperature throughout the experiment.
Low Sensitivity / High Limit of Detection (LOD) 1. Suboptimal vesicle preparation parameters. 2. Weak interaction between analyte and sensor. 3. Low signal amplification.1. Optimize TCDA concentration, solvent ratio, and temperature during vesicle preparation.[1][2] 2. Incorporate high-affinity recognition elements. 3. Consider the "dummy molecule" approach to pre-sensitize the vesicles.[4] 4. Switch to fluorescence detection for potentially higher sensitivity.[6]
Sensor Instability / Aggregation 1. Vesicles are not stable in the experimental buffer. 2. High ionic strength of the buffer.1. Incorporate stabilizing lipids like phospholipids into the vesicle formulation.[9] 2. Test a range of buffer conditions (pH, ionic strength) to find the optimal one for vesicle stability.
No Response to Analyte 1. Incorrect recognition element for the analyte. 2. Inactive recognition element. 3. Analyte concentration is below the detection limit.1. Verify the specificity of the recognition element for the target analyte. 2. Ensure the recognition element is properly folded and active after immobilization. 3. Concentrate the sample or use a more sensitive detection method (e.g., fluorescence).

Experimental Protocols

Protocol 1: Preparation of TCDA Vesicles

This protocol describes the preparation of TCDA vesicles using the thin-film hydration method followed by sonication.

Materials:

  • This compound (TCDA)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Deionized water

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • UV lamp (254 nm)

Procedure:

  • Dissolve TCDA: Dissolve TCDA in a chloroform/THF solvent mixture (e.g., 50:50 v/v) in a round-bottom flask to a final concentration of 2 mM.[1][2]

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the thin film with deionized water by vortexing for 5-10 minutes. The solution will appear milky.

  • Sonication: Sonicate the vesicle solution using a probe sonicator on ice to reduce the vesicle size and create a more uniform distribution.

  • Polymerization: Expose the vesicle solution to UV light at 254 nm to induce polymerization. The solution will turn a characteristic blue color.[5]

  • Storage: Store the polymerized TCDA vesicles at 4°C in the dark.

Protocol 2: General Colorimetric Sensing Assay

This protocol outlines a general procedure for using TCDA vesicles for colorimetric detection.

Materials:

  • Polymerized TCDA vesicles (from Protocol 1)

  • Analyte solution

  • Control solution (buffer or a solution without the analyte)

  • UV-Vis spectrophotometer

  • Cuvettes or microplate reader

Procedure:

  • Prepare Samples: In separate cuvettes or wells of a microplate, add the polymerized TCDA vesicle solution.

  • Add Analyte/Control: To the sample cuvettes/wells, add the analyte solution at various concentrations. To the control cuvettes/wells, add the control solution.

  • Incubation: Incubate the samples for a predetermined amount of time at a specific temperature to allow for the interaction between the analyte and the TCDA vesicles.

  • Measure Absorbance: Measure the absorbance spectra of the samples using a UV-Vis spectrophotometer. The blue phase of TCDA has a characteristic absorbance maximum around 640 nm, while the red phase has an absorbance maximum around 540 nm.[10]

  • Calculate Colorimetric Response (CR%): The colorimetric response can be quantified using the following formula: CR% = [ (PB₀ - PBᵢ) / PB₀ ] * 100 Where PB₀ is the percent blue of the control sample and PBᵢ is the percent blue of the sample with the analyte. The percent blue (PB) is calculated as: PB = [ A(blue) / (A(blue) + A(red)) ] Where A(blue) is the absorbance at the blue-phase maximum and A(red) is the absorbance at the red-phase maximum.

Quantitative Data Summary

ParameterOptimized ValueReference
TCDA Monomer Concentration2.0 mM[1][2]
Processing Temperature65 °C[1][2]
Solvent Ratio (Chloroform:THF)50:50[1][2]
Limit of Detection (LOD) for Neomycin (Standard)80 nM[4]
Limit of Detection (LOD) for Neomycin (with Dummy Molecule Approach)7 nM[4]

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_sensing Colorimetric Sensing dissolve Dissolve TCDA in Chloroform/THF film Form Thin Film via Rotary Evaporation dissolve->film hydrate Hydrate Film with Deionized Water film->hydrate sonicate Sonicate to Form Vesicles hydrate->sonicate polymerize Polymerize with 254 nm UV Light sonicate->polymerize add_analyte Add Analyte to Blue Vesicles polymerize->add_analyte Blue TCDA Vesicles incubate Incubate add_analyte->incubate measure Measure Absorbance (UV-Vis) incubate->measure analyze Calculate Colorimetric Response measure->analyze

Caption: Workflow for TCDA sensor preparation and colorimetric detection.

sensitivity_enhancement cluster_optimization Optimization Strategies start Weak Sensor Signal opt_vesicle Optimize Vesicle Preparation Parameters start->opt_vesicle Inconsistent Response inc_receptor Incorporate Recognition Elements start->inc_receptor Low Specificity dummy Employ Dummy Molecule Approach start->dummy High LOD switch_detection Switch to Fluorescence Detection start->switch_detection Low Signal end Enhanced Sensitivity opt_vesicle->end inc_receptor->end dummy->end switch_detection->end

Caption: Strategies to enhance the sensitivity of TCDA-based sensors.

References

Technical Support Center: Controlling the Morphology of Polydiacetylene Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the preparation and handling of polydiacetylene (PDA) films.

Troubleshooting Guide

This guide addresses common problems encountered during PDA film fabrication and characterization, offering potential causes and solutions.

Problem Potential Causes Suggested Solutions
Poor Film Quality (e.g., aggregation, cracking, unevenness) - Strong aggregation of diacetylene (DA) monomers.[1] - Inadequate spreading of the coating solution before drying.[2] - Uneven film thickness or inadequate cooling during preparation.[3] - Atomic-scale roughness of the substrate disrupting polymerization.[4]- Prepare fresh DA monomer solutions and filter to remove aggregates before use.[5] - Optimize the spin coating parameters (e.g., spin speed, duration) to ensure even spreading.[6][7] - For Langmuir-Blodgett films, control the compression rate and surface pressure carefully.[8][9] - Use atomically flat substrates like hexagonal-Boron Nitride (h-BN) or mica.[10] - Consider using DA-embedded matrix materials to prevent aggregation.[1]
Incomplete or Inefficient Polymerization - Unfavorable packing of DA monomers in the crystal lattice (incorrect orientation or distance).[11] - Insufficient UV irradiation dose or inappropriate wavelength.[12][13] - Intermolecular steric hindrance from bulky side groups.[10] - Monomer structure (e.g., short alkyl spacer) not conducive to photopolymerization.[14]- Select DA monomers known to form favorable packing arrangements for topochemical polymerization.[11] - Optimize the UV irradiation time and intensity (typically 254 nm).[9][15] - Choose monomers with side groups that promote ordered assembly.[4] - For UV-induced polymerization, a spacer length of more than four carbon atoms between functional groups and the diacetylene unit may be necessary.[14]
Undesired Chromatic State (e.g., immediate red phase, no blue phase) - Stress induced during film formation or transfer.[4][5] - High polymerization temperature.[16] - Presence of certain metal cations that promote the red phase.[12][13] - Mechanical stress from techniques like atomic force microscopy (AFM).- Handle the films gently during preparation and transfer to minimize mechanical stress. - Lower the polymerization temperature to favor the metastable blue phase.[16] - Carefully select the subphase composition; avoid cations like Ni and Fe if a stable blue phase is desired.[12][13] - Be mindful of the imaging conditions during characterization to avoid inducing a chromatic transition.
Inconsistent Domain Size and Morphology - Choice of diacetylene monomer (alkyl tail length).[12][13] - Presence and concentration of metal cations in the subphase.[12][13] - Subphase pH and temperature.- Longer alkyl tails on the DA monomer are correlated with smaller polymer domain sizes.[12][13] - The addition of metal cations can be used to tune polymer domain sizes; for example, alkaline-earth metals can alter domain size with a negligible effect on phase transition kinetics.[12][13] - Systematically control and monitor the subphase conditions during Langmuir film preparation.
Low Fluorescence Signal - The blue phase of PDA is typically non-fluorescent or weakly fluorescent.[8][17] - Quenching of fluorescence by certain metal ions (e.g., Zn, Cd, Cu) that interact with the PDA headgroups.[12][13]- Induce a transition to the red phase, which is fluorescent, through controlled stimuli (e.g., heat, pH, mechanical stress).[8] - If fluorescence is desired, avoid using quenching metal ions in the preparation process.[12][13]

Frequently Asked Questions (FAQs)

Q1: How can I control the polymer domain size in my PDA films?

A1: The polymer domain size can be controlled by several factors. A decrease in polymer domain size has been correlated with longer alkyl tails on the diacetylene molecules.[12][13] Additionally, the presence of metal cations in the subphase during Langmuir film formation can tune the domain sizes. For instance, alkaline-earth metals like Mg, Ca, and Ba can be used for this purpose, while Ni and Fe cations can significantly decrease the polymer domain sizes.[12][13][18]

Q2: What is the optimal UV dose for polymerizing diacetylene films?

A2: The optimal UV dose is dependent on the specific diacetylene monomer being used. Increasing the alkyl tail length of the monomer has been found to strongly increase the UV dose necessary to produce optimally blue films and to subsequently transition them to the fully red phase.[12][13] It is recommended to perform a dose-response experiment to determine the optimal UV exposure time for your specific system by monitoring the colorimetric transition using UV-Vis spectroscopy.

Q3: Why is my PDA film red instead of blue after polymerization?

A3: The blue phase of PDA is a metastable state, and various factors can cause a transition to the more stable red phase.[5] These include mechanical stress during film preparation or transfer, high temperatures during polymerization, or the presence of certain organic solvents or metal ions.[1][4][5] Shear forces, for example from an AFM tip, can also induce the blue-to-red transition.[4]

Q4: Can I reverse the blue-to-red color transition?

A4: Generally, the blue-to-red chromatic transition is irreversible. However, some studies have reported partially reversible transitions, for instance from the blue form to an intermediate purple form, by carefully controlling the conditions.[4] A reversible colorimetric response to pH changes has also been achieved through structural modifications of the monomer and extended photopolymerization times.[15]

Q5: What are the best methods for preparing high-quality PDA films?

A5: The Langmuir-Blodgett (LB) or Langmuir-Schaefer techniques are known for producing highly organized nanostructured PDA films with precise control over molecular organization.[8][9] Spin-coating is another common method, though it can sometimes lead to poor-quality films due to monomer aggregation if not optimized.[1][6] Layer-by-layer (LBL) deposition is another simple method for creating ultrathin films with controlled thickness.[5]

Experimental Protocols

Protocol 1: Preparation of PDA Films using the Langmuir-Blodgett Technique

This protocol describes the formation of a diacetylene monomer monolayer at the air-water interface and its subsequent transfer to a solid substrate.

  • Preparation of the Subphase: Fill a Langmuir trough with ultrapure water or an aqueous solution containing specific ions if desired.

  • Monolayer Formation:

    • Dissolve the diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA) in a volatile, water-insoluble solvent like chloroform.[5]

    • Use a microsyringe to deposit the solution dropwise onto the subphase surface.[19]

    • Allow the solvent to evaporate (typically 15-20 minutes), leaving a monolayer of DA molecules at the air-water interface.[9]

  • Film Compression:

    • Use the movable barriers of the trough to slowly compress the monolayer. The compression rate is typically around 5 mm/min.[9]

    • Monitor the surface pressure using a pressure sensor. A surface pressure-area (π-A) isotherm is generated, which shows the different phases of the monolayer.[8]

  • Polymerization:

    • Once the desired surface pressure is reached, expose the monolayer to UV irradiation (typically at 254 nm) to induce polymerization.[9]

  • Film Transfer (Langmuir-Blodgett Deposition):

    • Immerse a solid substrate (e.g., glass, quartz, silicon wafer) vertically into the trough through the polymerized monolayer.

    • Withdraw the substrate slowly and at a constant speed. A layer of the PDA film is transferred to the substrate during withdrawal.

    • This process can be repeated to deposit multiple layers.[20][21]

Protocol 2: Preparation of PDA Films using Spin Coating

This protocol outlines the steps for creating a thin PDA film on a flat substrate using a spin coater.

  • Solution Preparation:

    • Dissolve the diacetylene monomer in a suitable solvent to the desired concentration.

    • Filter the solution through a syringe filter to remove any particulate contamination.[22]

  • Substrate Preparation:

    • Ensure the substrate is clean and flat.[23] Contaminants can cause defects in the film.

  • Spin Coating Process:

    • Place the substrate on the vacuum chuck of the spin coater.[22]

    • Dispense a small amount of the DA solution onto the center of the substrate. This can be done statically (before spinning) or dynamically (while spinning at a low speed, e.g., 500 rpm).[7][23]

    • Start the spin coater and ramp up to the desired speed (typically 1000-4000 rpm).[6][7]

    • Continue spinning for a set duration (e.g., 30-60 seconds) to allow the solvent to evaporate and the film to thin to a uniform thickness.[6][22]

  • Polymerization:

    • After spin coating, place the substrate under a UV lamp (typically 254 nm) to polymerize the diacetylene monomers.

  • Post-Baking (Optional):

    • To ensure all solvent is removed, the film can be baked in an oven at a moderate temperature (e.g., 60-90°C).[22]

Data and Visualizations

Quantitative Data Summary

Table 1: Influence of Metal Cations on PDA Film Properties

Metal CationEffect on Phase Transition KineticsEffect on Polymer Domain SizeOther EffectsReference
Mg²⁺, Ca²⁺, Ba²⁺NegligibleCan be used to tune domain sizes[12][13][18]
Ni²⁺, Fe²⁺Increase UV dose for red phaseSignificantly decrease domain sizes[12][13]
Zn²⁺, Cd²⁺, Cu²⁺Unique film morphologyQuenched fluorescence due to strong interaction with headgroups[12][13]

Diagrams

experimental_workflow_langmuir_blodgett cluster_prep Preparation cluster_film_formation Film Formation cluster_polymerization_transfer Polymerization & Transfer prep_subphase Prepare Subphase spread_monolayer Spread Monolayer prep_solution Prepare DA Solution prep_solution->spread_monolayer evaporate_solvent Evaporate Solvent spread_monolayer->evaporate_solvent compress_film Compress Film evaporate_solvent->compress_film uv_polymerize UV Polymerization compress_film->uv_polymerize transfer_film Transfer to Substrate uv_polymerize->transfer_film

Workflow for Langmuir-Blodgett PDA film preparation.

experimental_workflow_spin_coating cluster_prep Preparation cluster_coating Coating Process cluster_post_processing Post-Processing prep_solution Prepare DA Solution dispense_solution Dispense Solution prep_solution->dispense_solution prep_substrate Clean Substrate spin_coat Spin Coat dispense_solution->spin_coat uv_polymerize UV Polymerization spin_coat->uv_polymerize post_bake Post-Bake (Optional) uv_polymerize->post_bake

Workflow for Spin Coating PDA film preparation.

morphology_factors cluster_monomer Monomer Properties cluster_process Process Parameters cluster_substrate Substrate morphology PDA Film Morphology (Domain Size, Packing, Color) alkyl_length Alkyl Chain Length alkyl_length->morphology headgroup Headgroup Functionality headgroup->morphology uv_dose UV Dose uv_dose->morphology temperature Temperature temperature->morphology metal_ions Metal Ions metal_ions->morphology ph Subphase pH ph->morphology pressure Surface Pressure pressure->morphology substrate_type Substrate Type/Roughness substrate_type->morphology

Factors influencing PDA film morphology.

References

signal enhancement strategies for polydiacetylene immunosensors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for polydiacetylene (PDA) immunosensors. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on signal enhancement strategies and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My signal-to-noise ratio is low. What are the common causes?

A low signal-to-noise ratio can stem from several factors. Primarily, it may be due to inefficient signal generation from the target interaction or high background noise. Common causes include:

  • Insufficient Analyte Concentration: The concentration of your target molecule may be below the sensor's limit of detection.

  • Inefficient Biorecognition: The antibody or receptor immobilized on the PDA surface may have low affinity or avidity for the target, or the conjugation process may have been suboptimal.

  • Steric Hindrance: The signal in PDA sensors often relies on the steric repulsion between probe-target complexes; if the target molecule is too small, it may not generate a detectable signal.[1]

  • PDA Vesicle Instability: The liposomes themselves might be unstable under your experimental conditions (e.g., pH, temperature), leading to spontaneous color change and high background.[2]

  • Non-Specific Binding: Molecules in a complex sample matrix (like serum or urine) can bind non-specifically to the PDA surface, causing false positives or high background noise.[3]

Q2: I am experiencing a high background signal or false positives. How can I minimize this?

High background is typically caused by non-specific binding or PDA instability. To mitigate this:

  • Implement a Blocking Step: After immobilizing the antibody, incubate the sensor surface with a blocking agent like Bovine Serum Albumin (BSA) to prevent other molecules from adhering to unoccupied sites.

  • Optimize Washing Steps: Increase the number or duration of washing steps after sample incubation to remove loosely bound, non-target molecules. Ensure your wash buffer is optimized.

  • Enhance Vesicle Stability: The stability of PDA vesicles can be improved by embedding them in a polymer matrix, such as a hydrogel.[4] Additionally, the choice of diacetylene monomers, specifically their acyl tail length and headgroup structure, significantly impacts vesicle stability.[2]

  • Control Environmental Factors: PDA sensors can be sensitive to temperature and pH changes. Ensure these are consistent throughout your experiment to avoid inducing a non-specific colorimetric transition.[4][5]

Q3: What are the most effective strategies to amplify the signal from my PDA immunosensor?

Several powerful strategies exist to enhance the sensitivity and lower the detection limit of PDA immunosensors. The primary approaches are:

  • Enzyme-Catalyzed Precipitation: This involves a sandwich immunoassay where a secondary antibody is conjugated to an enzyme like Horseradish Peroxidase (HRP). The enzyme catalyzes a reaction that produces an insoluble precipitate, which applies mechanical stress to the PDA, dramatically amplifying the fluorescent or colorimetric signal.[6][7][8]

  • Nanoparticle Conjugation: Using gold nanoparticles (AuNPs) conjugated to a detection antibody in a sandwich assay format can significantly enhance the signal. The mass of the nanoparticles increases the mechanical stress on the PDA upon binding.[5]

  • Structural Modification of PDA Liposomes:

    • Lipid Insertion: Incorporating phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) into the PDA liposome increases its fluidity, making it more responsive to the molecular stress caused by binding events.[1][9]

    • "Dummy Molecule" Approach: For detecting very low concentrations of a target, the PDA surface can be pre-occupied with "dummy" molecules. When the actual target binds, it displaces these dummies, creating a more significant steric effect and a stronger signal.[9]

Q4: My target molecule is very small. Why am I not getting a signal and how can I fix this?

The signaling mechanism of PDA sensors often depends on the steric bulk of the target molecule creating a disturbance in the conjugated polymer backbone.[1] If the target is too small, the binding event may not create enough physical perturbation to cause a color change. In this scenario, a competitive assay format or a signal amplification strategy is necessary. A sandwich assay using a much larger secondary antibody, especially one conjugated to a nanoparticle or an enzyme, is a highly effective solution.[1][5][6]

Signal Enhancement Strategy Performance

The following table summarizes the quantitative performance of various signal enhancement strategies reported in the literature.

Target AnalyteEnhancement StrategyFold Increase in SensitivityAchieved Limit of Detection (LOD)Reference
Human IgE (hIgE)Enzyme-Catalyzed Precipitation (HRP-DAB)1000x0.01 ng/mL[7][8]
Human IgE (hIgE)Gold Nanoparticle (AuNP) Conjugated Antibody100x0.1 ng/mL[5]
Neomycin"Dummy Molecule" Approach with Lipid Insertion~11.4x (LOD improvement)7 nM (from 80 nM)[9]
Respiratory VirusesPDA-integrated Au@Ag Nanoparticles (SERS)>750x (compared to commercial kits)Not specified[10][11]

Experimental Protocols & Workflows

Below are detailed methodologies for key signal enhancement experiments and a general troubleshooting workflow.

General Experimental Workflow for PDA Immunosensors

This diagram outlines the fundamental steps for preparing and using a PDA immunosensor.

G cluster_prep Sensor Preparation cluster_assay Immunoassay cluster_readout Data Acquisition DA_Monomers 1. Diacetylene (DA) Monomer Solution Liposome_Formation 2. Self-Assembly into Vesicles/Liposomes DA_Monomers->Liposome_Formation Polymerization 3. UV Polymerization (254 nm) to form Blue PDA Liposome_Formation->Polymerization Immobilization 4. Immobilize PDA on Substrate Polymerization->Immobilization Activation 5. Activate Surface (e.g., EDC/NHS) Immobilization->Activation Antibody_Conj 6. Conjugate Primary Antibody (Ab) Activation->Antibody_Conj Blocking 7. Block Surface (e.g., BSA) Antibody_Conj->Blocking Target_Binding 8. Introduce Target Antigen (Ag) Blocking->Target_Binding Signal_Detection 9. Signal Generation (Blue to Red Transition) Target_Binding->Signal_Detection Analysis 10. Measure Colorimetric or Fluorescent Signal Signal_Detection->Analysis

Caption: General workflow for PDA immunosensor fabrication and use.

Protocol 1: Signal Enhancement via Enzyme-Catalyzed Precipitation

This method uses a sandwich immunoassay to create a physical precipitate that applies pressure to the PDA, amplifying the signal.[6][7]

  • Primary Immune Reaction:

    • Prepare the PDA immunosensor with the immobilized capture antibody as per the general workflow (Steps 1-7).

    • Introduce the sample containing the target antigen (e.g., hIgE) and incubate to allow for binding between the capture antibody and the antigen.

    • Wash the sensor surface thoroughly with a suitable buffer (e.g., PBS) to remove unbound antigen.

  • Secondary Immune Reaction:

    • Introduce a solution containing a secondary polyclonal antibody conjugated to Horseradish Peroxidase (pAb-HRP). This antibody should be specific to a different epitope on the target antigen.

    • Incubate to allow the pAb-HRP to bind to the captured antigen, forming a "sandwich."

    • Wash the sensor surface again with buffer to remove unbound pAb-HRP.

  • Enzymatic Precipitation & Signal Generation:

    • Prepare the HRP substrate solution. A common substrate is 3,3'-Diaminobenzidine (DAB).

    • Add the substrate solution to the sensor surface. The HRP will catalyze the oxidation of DAB, which forms a brown, insoluble precipitate.

    • Allow the reaction to proceed for a defined period. The weight and pressure of the precipitate will cause a significant blue-to-red color transition and a dramatic increase in the fluorescence signal.[7]

  • Detection:

    • Measure the fluorescence intensity or the colorimetric change using a fluorescence microscope or a spectrophotometer.

G Start PDA Sensor with Capture Ab Add_Ag 1. Add Target Antigen (Ag) Start->Add_Ag Wash1 2. Wash Add_Ag->Wash1 Add_Sec_Ab 3. Add HRP-conjugated Secondary Ab Wash1->Add_Sec_Ab Wash2 4. Wash Add_Sec_Ab->Wash2 Add_Substrate 5. Add HRP Substrate (e.g., DAB) Wash2->Add_Substrate Precipitate Insoluble Precipitate Forms Add_Substrate->Precipitate Stress Mechanical Stress on PDA Precipitate->Stress Signal Amplified Signal (Fluorescence / Color) Stress->Signal

Caption: Signaling pathway for enzyme-catalyzed precipitation enhancement.

Troubleshooting Common Issues: A Logical Flowchart

Use this diagram to diagnose and resolve potential issues during your experiments.

G Start Experiment Result? Low_Signal Low or No Signal Start->Low_Signal Weak High_BG High Background Start->High_BG Noisy Good_Signal Success! Start->Good_Signal Clear Check_Ab Verify Ab Conjugation & Activity Low_Signal->Check_Ab Check_Blocking Optimize Blocking Step (Agent, Time) High_BG->Check_Blocking Check_Target Confirm Target Concentration & Integrity Check_Ab->Check_Target Use_Amp Implement Signal Amplification Strategy (Enzyme, NP, etc.) Check_Target->Use_Amp Check_Wash Increase Wash Steps (Volume, Duration) Check_Blocking->Check_Wash Check_Stability Assess PDA Stability (Temp, pH, Matrix) Check_Wash->Check_Stability

Caption: A troubleshooting guide for common PDA immunosensor issues.

References

Validation & Comparative

A Comparative Guide to 10,12-Tricosadiynoic Acid and Pentacosa-10,12-diynoic Acid (PCDA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 10,12-Tricosadiynoic acid (TCDA) and pentacosa-10,12-diynoic acid (PCDA), two prominent amphiphilic diacetylene molecules. Both compounds are capable of forming self-assembled structures that can be polymerized into polydiacetylene (PDA), a conjugated polymer with unique chromic properties. This guide will delve into their distinct characteristics, performance in various applications, and provide supporting experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific needs.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physicochemical properties of TCDA and PCDA is crucial for predicting their behavior in different environments and applications. The primary difference between the two lies in the length of their alkyl chains, which significantly influences their molecular packing, polymerization behavior, and interaction with external stimuli.

PropertyThis compound (TCDA)Pentacosa-10,12-diynoic Acid (PCDA)
Molecular Formula C23H38O2C25H42O2
Molecular Weight 346.55 g/mol 374.60 g/mol
CAS Number 66990-30-566990-32-7
Appearance SolidCrystals
Melting Point 56-60 °C62-63 °C
Key Feature Shorter alkyl chainLonger alkyl chain

Performance Comparison: Biological Activity vs. Sensor Technology

While both TCDA and PCDA are valuable research tools, their primary areas of application differ significantly. TCDA has garnered attention for its potent biological activity, whereas PCDA is a cornerstone in the development of colorimetric sensors.

This compound (TCDA): A Specific ACOX1 Inhibitor

TCDA is a highly specific and selective inhibitor of Acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation.[1][2] This inhibitory action makes TCDA a valuable tool for studying lipid metabolism and related metabolic diseases.[2]

Mechanism of Action: TCDA is a precursor that, once inside the cell, is converted to its CoA thioester, which then irreversibly inhibits ACOX1.[2] This inhibition leads to a decrease in peroxisomal β-oxidation and has been shown to improve hepatic lipid and reactive oxygen species (ROS) metabolism in high-fat diet-fed rats.[2] The inhibition of ACOX1 by TCDA can activate the SIRT1-AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and mitochondrial biogenesis.

ACOX1_Inhibition_Pathway TCDA This compound (TCDA) ACOX1 Acyl-CoA Oxidase 1 (ACOX1) TCDA->ACOX1 inhibits Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation ACOX1->Peroxisomal_Beta_Oxidation catalyzes SIRT1 SIRT1 ACOX1->SIRT1 inhibition activates AMPK AMPK SIRT1->AMPK activates Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation promotes

Pentacosa-10,12-diynoic Acid (PCDA): The Workhorse of Colorimetric Sensors

PCDA is extensively used in the fabrication of colorimetric sensors due to the remarkable blue-to-red color transition of its polymerized form in response to various external stimuli. These stimuli include changes in temperature, pH, mechanical stress, and the presence of specific analytes.[3][4] The longer alkyl chain of PCDA, compared to TCDA, is thought to contribute to more stable vesicle formation and a more pronounced colorimetric response.

Sensing Mechanism: The color change is a result of a conformational change in the polydiacetylene backbone, induced by the external stimulus. This alters the electronic structure of the polymer, leading to a shift in its absorption spectrum. The sensitivity and specificity of PCDA-based sensors can be tuned by modifying the head group or by incorporating other molecules into the self-assembled structure.

Quantitative Performance Data

The following table summarizes key quantitative performance data for TCDA and PCDA based on available literature. It is important to note that direct comparative studies under identical conditions are limited, and these values should be considered in the context of the specific experimental setups.

Performance MetricThis compound (TCDA)Pentacosa-10,12-diynoic Acid (PCDA)Reference
ACOX1 Inhibition (KI) 680 nMNot reported for ACOX1 inhibition[2]
ACOX1 Inhibition (kinact) 3.18 min⁻¹Not reported for ACOX1 inhibition[2]
Colorimetric Response (pH) Shows a red-to-blue transition in the presence of excess NaOH and subsequent exposure to acid.Exhibits a blue-to-red transition in response to basic pH.[5]
Thermochromic Transition Lower transition temperature compared to PCDA.Higher transition temperature compared to TCDA.[6]
Sensor Sensitivity Generally higher sensitivity in some sensor applications due to weaker intermolecular forces.Robust and widely used, but can be less sensitive than shorter-chain analogues in certain contexts.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving TCDA and PCDA.

Protocol 1: Preparation of Polydiacetylene Vesicles

This protocol describes a general method for preparing polydiacetylene vesicles, which can be adapted for both TCDA and PCDA.

Materials:

  • This compound (TCDA) or Pentacosa-10,12-diynoic acid (PCDA)

  • Chloroform or other suitable organic solvent

  • Deionized water

  • Probe sonicator

  • UV lamp (254 nm)

Procedure:

  • Dissolve the diacetylene monomer (TCDA or PCDA) in chloroform to a final concentration of 1 mg/mL.

  • In a glass vial, evaporate the solvent under a stream of nitrogen to form a thin lipid film on the bottom of the vial.

  • Hydrate the lipid film with deionized water by vortexing for 5-10 minutes. The final concentration of the diacetylene in water should be approximately 1 mM.

  • Sonicate the suspension using a probe sonicator on ice for 15-30 minutes, or until the solution becomes clear.

  • Cool the vesicle solution at 4°C for at least 12 hours to allow for vesicle stabilization.

  • Polymerize the diacetylene vesicles by exposing the solution to 254 nm UV light. The polymerization progress can be monitored by the appearance of a blue color. The irradiation time will vary depending on the lamp intensity and desired degree of polymerization.

Protocol 2: Colorimetric Detection of pH Change using PCDA Vesicles

This protocol outlines a method for observing the colorimetric response of PCDA vesicles to changes in pH.

Materials:

  • Polymerized PCDA vesicle solution (prepared as in Protocol 1)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • UV-Vis spectrophotometer

Procedure:

  • Take a known volume of the blue-colored polymerized PCDA vesicle solution.

  • Gradually add small aliquots of the 0.1 M NaOH solution to the vesicle solution.

  • Visually observe the color change from blue to red.

  • To quantify the colorimetric response, record the UV-Vis absorption spectrum of the solution after each addition of NaOH. The blue phase has a characteristic absorption maximum around 640 nm, while the red phase has a maximum around 550 nm.

  • The colorimetric response (CR%) can be calculated using the following formula: CR% = [(PB₀ - PBᵢ) / PB₀] x 100 where PB = A₆₄₀ / (A₆₄₀ + A₅₅₀), PB₀ is the initial PB value before adding the stimulus, and PBᵢ is the PB value after adding the stimulus.

  • To test for reversibility, gradually add 0.1 M HCl to the red-colored solution and observe any color change back to blue.

PCDA_Sensor_Workflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_detection Colorimetric Detection Monomer PCDA Monomer Solvent Organic Solvent Monomer->Solvent Hydration Hydration (Water) Solvent->Hydration Sonication Sonication Hydration->Sonication Stabilization Stabilization (4°C) Sonication->Stabilization UV_Irradiation UV Irradiation (254 nm) Stabilization->UV_Irradiation Blue_Vesicles Blue PDA Vesicles UV_Irradiation->Blue_Vesicles Stimulus External Stimulus (e.g., pH, Analyte) Blue_Vesicles->Stimulus Red_Vesicles Red PDA Vesicles Stimulus->Red_Vesicles Analysis Visual Observation & UV-Vis Spectroscopy Red_Vesicles->Analysis

Conclusion

References

Validation of a 10,12-Tricosadiynoic Acid-Based Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation overview of a 10,12-Tricosadiynoic acid (TCDA)-based colorimetric assay, a promising tool for rapid, point-of-care diagnostics. By leveraging the unique chromatic properties of polydiacetylene (PDA) vesicles, this technology offers a label-free, visual detection method for a variety of analytes, including viruses, bacteria, and toxins. Here, we present a comparative analysis of the TCDA-based assay against established analytical methods, supported by experimental data and detailed protocols.

Performance Comparison

The TCDA-based assay's primary advantages lie in its speed, simplicity, and potential for on-site use. While traditional methods like Polymerase Chain Reaction (PCR) and Enzyme-Linked Immunosorbent Assay (ELISA) often exhibit higher sensitivity, they typically require specialized equipment, trained personnel, and longer processing times. The following tables summarize the performance of TCDA-based assays in comparison to these conventional techniques for various applications.

Table 1: Comparison of Assays for Viral Detection (Influenza Virus)
FeatureTCDA-Based Polydiacetylene (PDA) AssayReverse Transcription PCR (RT-PCR)Digital ELISA
Principle Colorimetric change (blue to red) upon viral binding to functionalized PDA vesicles.Enzymatic amplification of viral RNA.Single-molecule immunoassay with fluorescent readout.
Limit of Detection (LOD) ~0.53 copies/µL (comparable to RT-PCR in some studies)[1]High sensitivity, can detect very low viral loads.3.1 x 10² PFU/mL[2]
Time to Result Minutes to a few hours.Several hours to a day.Hours.
Equipment UV-Vis spectrophotometer or visual assessment.Thermal cycler, electrophoresis equipment.Specialized digital ELISA reader.
Advantages Rapid, label-free, portable, low cost.High sensitivity and specificity.Ultra-high sensitivity.
Disadvantages May have lower sensitivity than nucleic acid amplification tests.Time-consuming, requires complex sample preparation.Requires specialized and expensive equipment.
Table 2: Comparison of Assays for Bacterial Detection (Escherichia coli)
FeatureTCDA-Based Polydiacetylene (PDA) AssayStandard Plate Counting
Principle Colorimetric response to bacterial presence or their secreted toxins.Growth of viable bacteria into visible colonies on agar plates.
Limit of Detection (LOD) 10⁴ CFU/mL[3]1 CFU/mL (sample volume dependent)
Detection Range 10⁴ - 10⁸ CFU/mL[3]Wide, dependent on dilution.
Time to Result 1.5 - 2 hours[3]18 - 24 hours or longer.
Specificity Can be tailored with specific aptamers or antibodies, showing up to 100% specificity in some studies.[3]High, based on selective media and colony morphology.
Agreement with Standard Method 98.5% correspondent rate with the standard culture method for clinical fecal specimens.[3]Gold standard.
Advantages Rapid, suitable for high-throughput screening.High sensitivity, quantifies viable cells.
Disadvantages Lower sensitivity than culture methods.Very slow, labor-intensive.
Table 3: Comparison of Assays for Mycotoxin Detection
FeatureTCDA-Based Polydiacetylene (PDA) AssayHigh-Performance Liquid Chromatography (HPLC)
Principle Colorimetric or fluorescent response upon mycotoxin interaction with functionalized PDA vesicles.Separation of mycotoxins in a liquid mobile phase followed by detection (e.g., UV, fluorescence).
Reported Performance Promising for rapid screening, but quantitative data in direct comparison to HPLC is limited in the reviewed literature.Gold standard for quantification, with LODs in the low ng/mL to pg/mL range depending on the detector and mycotoxin.[4][5]
Time to Result Rapid (minutes).Slower (hours), requires sample extraction and cleanup.
Equipment Simple colorimetric reader or visual inspection.HPLC system with specialized detectors.
Advantages Fast, portable, and cost-effective for screening.Highly sensitive, specific, and quantitative.
Disadvantages May be less sensitive and quantitative than chromatographic methods; potential for matrix interference.Expensive equipment, requires skilled operators, not suitable for on-site testing.

Experimental Protocols

Preparation of this compound (TCDA) Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing TCDA-based PDA vesicles for use in colorimetric assays.[6][7][8][9][10]

Materials:

  • This compound (TCDA)

  • Other lipids as required (e.g., for functionalization or stabilization)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator or extruder

  • UV lamp (254 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve TCDA and any other lipids in an organic solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask vigorously (e.g., by vortexing or shaking) to detach the lipid film and form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication or Extrusion):

    • To obtain unilamellar vesicles of a more uniform size, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Polymerization:

    • Expose the vesicle solution to 254 nm UV light to induce polymerization of the diacetylene monomers. The solution will turn a characteristic blue color.

  • Functionalization (Optional):

    • For specific analyte detection, functional groups (e.g., antibodies, aptamers) can be conjugated to the surface of the PDA vesicles, often through EDC/NHS chemistry.

Mandatory Visualizations

Experimental Workflow for a TCDA-Based Colorimetric Assay

G Workflow of a TCDA-Based Colorimetric Assay cluster_prep Assay Preparation cluster_detection Analyte Detection cluster_analysis Data Analysis prep_lipids 1. Prepare TCDA Liposomes (Thin-Film Hydration) functionalize 2. Functionalize Liposomes (e.g., with Antibodies) prep_lipids->functionalize polymerize 3. Polymerize Liposomes (UV Exposure - Blue Color) functionalize->polymerize add_sample 4. Add Sample (Containing Analyte) polymerize->add_sample Ready for use incubation 5. Incubate add_sample->incubation color_change 6. Colorimetric Transition (Blue to Red) incubation->color_change visual 7a. Visual Inspection color_change->visual spectro 7b. Spectrophotometric Analysis color_change->spectro

Caption: Workflow of a TCDA-Based Colorimetric Assay.

Logical Relationship of the TCDA-Based Sensing Mechanism

G Sensing Mechanism of a TCDA-Based Assay node_stimulus External Stimulus (e.g., Analyte Binding) node_perturbation Perturbation of Side Chains node_stimulus->node_perturbation node_backbone Conformational Change of PDA Backbone node_perturbation->node_backbone node_color Colorimetric Transition (Blue to Red) node_backbone->node_color node_fluorescence Fluorescence Emission node_backbone->node_fluorescence

Caption: Sensing Mechanism of a TCDA-Based Assay.

References

Assessing the Specificity of Polydiacetylene (PDA)-Based Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific and sensitive detection methods is a cornerstone of modern research and diagnostics. Polydiacetylene (PDA)-based biosensors have emerged as a versatile platform, offering rapid, colorimetric, and label-free detection of a wide array of analytes. This guide provides an objective comparison of the specificity of PDA-based detection methods against established alternatives, supported by experimental data and detailed protocols to aid in the evaluation and implementation of this technology.

Performance Comparison: PDA-Based Methods vs. Alternatives

The specificity of a detection method, its ability to distinguish the target analyte from other structurally similar or co-existing molecules, is a critical performance metric. PDA-based sensors achieve specificity through the functionalization of the PDA vesicles or films with biorecognition elements such as antibodies, aptamers, or peptides. The binding of the target analyte to these recognition elements induces a conformational change in the PDA backbone, resulting in a distinct blue-to-red color transition.

Here, we compare the specificity of PDA-based methods with other widely used techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and electrochemical biosensors.

Detection Method Target Analyte Recognition Element Interfering Substances Specificity/Cross-Reactivity Data Limit of Detection (LOD)
PDA-Based Colorimetric Aptasensor Malignant Exosomes (EpCAM positive)Anti-EpCAM AptamerNon-malignant exosomes, Bovine Serum Albumin (BSA), FibrinogenHigh specificity observed with minimal color change in the presence of interferents.Not specified
PDA-Based Electrochemical Aptasensor Glycated Albumin (GA)Anti-GA AptamerUrea, Glucose, Bilirubin, Human Serum Albumin (HSA)Minimal current changes with urea (22 ± 0.39%), glucose (19 ± 0.53%), bilirubin (24 ± 1.14%), and HSA (19 ± 0.09%) compared to the significant response to GA.[1]0.17 μg/mL
ELISA (Enzyme-Linked Immunosorbent Assay) Dengue Antibody IgGAnti-Human IgGNot specified100% specificity reported in a study with 64 patients.[2]Not specified
ELISA (for Porcine Hemoglobin) Porcine HemoglobinMonoclonal AntibodyBovine Serum Albumin, Fish GelatinCross-reactivity can be an issue depending on the specificity of the antibody and blocking agents used.Not specified
Electrochemical Biosensor (Aptasensor) Cancer Biomarker (CA-125)Anti-CA-125 AptamerNot specifiedGood selectivity reported.0.076 pg/mL

Experimental Protocols

Preparation of Functionalized PDA Vesicles

This protocol describes the synthesis of aptamer-conjugated PDA vesicles for the detection of a specific protein target.

Materials:

  • 10,12-Tricosadiynoic acid (TRCDA)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Amine-modified DNA aptamer specific to the target protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform

  • Deionized water

Procedure:

  • Vesicle Formation: Dissolve TRCDA in chloroform in a round-bottom flask. The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film.

  • Hydration: Hydrate the lipid film with deionized water by vortexing, followed by sonication to form small unilamellar vesicles.

  • Activation of Carboxylic Groups: Add EDC and NHS to the vesicle solution to activate the carboxylic acid groups of the TRCDA for conjugation.

  • Aptamer Conjugation: Introduce the amine-modified DNA aptamer to the activated vesicle solution. The primary amine group of the aptamer will react with the NHS-activated carboxylic acid groups on the PDA vesicles, forming a stable amide bond.

  • Polymerization: Expose the aptamer-conjugated vesicles to 254 nm UV light to induce polymerization of the diacetylene monomers. A successful polymerization is indicated by a color change of the solution to a deep blue.

  • Purification: Remove unconjugated aptamers and excess reagents by dialysis or size-exclusion chromatography.

Assessing the Specificity of a PDA-Based Colorimetric Sensor

This protocol outlines the steps to evaluate the specificity of a functionalized PDA-based sensor by measuring its colorimetric response to the target analyte and potential interfering substances.

Materials:

  • Functionalized PDA vesicle solution (prepared as described above)

  • Target analyte solution of known concentration

  • A panel of potential interfering substance solutions (e.g., structurally similar molecules, other proteins present in the sample matrix) at concentrations relevant to the intended application.

  • 96-well microplate

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Test Samples: In a 96-well microplate, prepare the following solutions:

    • Blank: PDA vesicle solution with buffer.

    • Target: PDA vesicle solution with the target analyte.

    • Interferents: PDA vesicle solution with each of the interfering substances individually.

    • Mixture: PDA vesicle solution with the target analyte and each of the interfering substances.

  • Incubation: Incubate the microplate at a controlled temperature for a predetermined period to allow for binding interactions.

  • Visual Inspection: Observe any visible color changes in the wells. A specific response should ideally only show a significant blue-to-red transition in the presence of the target analyte.

  • Spectrophotometric Measurement: Measure the absorbance spectra of each well from 400 nm to 700 nm using a UV-Vis spectrophotometer.

  • Calculation of Colorimetric Response (CR%): The colorimetric response is a quantitative measure of the color change. It is calculated using the following formula:

    CR% = [ (PB₀ - PBᵢ) / PB₀ ] * 100

    Where:

    • PB = A_blue / (A_blue + A_red)

    • A_blue is the absorbance at the maximum wavelength of the blue phase (typically ~640 nm).

    • A_red is the absorbance at the maximum wavelength of the red phase (typically ~540 nm).

    • PB₀ is the PB value of the blank (PDA vesicles in buffer).

    • PBᵢ is the PB value of the sample containing the analyte or interferent.

  • Data Analysis: Compare the CR% values obtained for the target analyte with those of the interfering substances. A high degree of specificity is indicated by a significantly higher CR% for the target analyte compared to the interferents.

Visualizing the Principles

To better illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided.

PDA_Signaling_Pathway cluster_0 PDA Vesicle (Blue Phase) cluster_1 Detection Mechanism PDA_Blue Self-Assembled Diacetylene Monomers Polymerization UV Polymerization (254 nm) PDA_Blue->Polymerization forms PDA_Polymer Polydiacetylene (Blue, Non-fluorescent) Polymerization->PDA_Polymer yields Recognition Binding to Recognition Element PDA_Polymer->Recognition Analyte Target Analyte Analyte->Recognition Conformational_Change Conformational Strain on PDA Backbone Recognition->Conformational_Change induces PDA_Red Polydiacetylene (Red, Fluorescent) Conformational_Change->PDA_Red results in

Caption: Signaling pathway of a PDA-based colorimetric biosensor.

Specificity_Workflow start Start: Functionalized PDA Vesicles prep_samples Prepare Samples: - Blank - Target Analyte - Interfering Substances start->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate measure Measure Absorbance Spectra (400-700 nm) incubate->measure calculate Calculate Colorimetric Response (CR%) measure->calculate analyze Compare CR% of Target vs. Interferents calculate->analyze end Conclusion on Specificity analyze->end

Caption: Experimental workflow for assessing the specificity of PDA-based sensors.

Logical_Relationship cluster_PDA PDA-Based Detection cluster_Alternatives Alternative Methods pda PDA Platform recognition_pda Functionalization (Aptamers, Antibodies, etc.) pda->recognition_pda specificity_pda High Specificity recognition_pda->specificity_pda comparison Performance Comparison specificity_pda->comparison elisa ELISA recognition_alt Biorecognition Elements elisa->recognition_alt electrochemical Electrochemical Sensors electrochemical->recognition_alt specificity_alt Variable Specificity (Dependent on Reagent Quality) recognition_alt->specificity_alt specificity_alt->comparison

Caption: Logical relationship of specificity between PDA-based and alternative methods.

References

A Comparative Guide to Solution-Phase vs. Solid-State Polydiacetylene (PDA) Sensors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of two prominent formats of polydiacetylene (PDA) sensors, solution-phase and solid-state, reveals distinct advantages and trade-offs in their performance for biosensing and drug discovery applications. While solution-phase sensors offer ease of preparation, solid-state platforms demonstrate enhanced stability and portability, critical for high-throughput screening and point-of-care diagnostics.

Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their unique colorimetric and fluorescent transitions in response to external stimuli.[1] This property makes them ideal for the development of label-free sensors. The interaction of an analyte with the PDA backbone perturbs its conjugated system, inducing a visible color change from blue to red and a "turn-on" of fluorescence.[1] These sensors can be broadly categorized into two main formats: solution-phase and solid-state. This guide provides a comprehensive comparison of these two platforms, supported by experimental data and detailed protocols to aid researchers in selecting the optimal sensor format for their specific needs.

Signaling Pathway of PDA-Based Sensors

The fundamental signaling mechanism for both solution-phase and solid-state PDA sensors involves a conformational change in the polymer backbone. In their native state, PDA chains are planar and highly conjugated, resulting in a characteristic blue color. Upon interaction with an analyte or external stimulus, this planarity is disrupted, leading to a less conjugated state and a shift in absorption to a shorter wavelength, which appears as a red color. This transition is also accompanied by the emergence of red fluorescence.

G cluster_0 Initial State cluster_1 Stimulated State A Planar PDA Backbone (Blue, Non-fluorescent) B Non-planar PDA Backbone (Red, Fluorescent) A->B Analyte Interaction / External Stimulus

Caption: General signaling pathway of PDA sensors.

Quantitative Performance Comparison

The choice between solution-phase and solid-state PDA sensors often depends on the specific requirements of the application, such as sensitivity, stability, and ease of use. The following table summarizes key performance metrics, though it is important to note that direct comparative studies for the same analyte are limited. The data presented are representative values from various studies.

Performance MetricSolution-Phase PDA Sensors (Vesicles/Liposomes)Solid-State PDA Sensors (Hydrogels/Films/Fibers)Key Advantages of Each Format
Limit of Detection (LOD) 10.1 ppm for histamine[2]Generally comparable or potentially lowerSolution-Phase: Homogeneous analyte distribution can lead to sensitive detection in controlled environments.
3 x 10⁸ vesicles/mL for exosomes[1]0.2 µM for urea in an agarose hydrogel[3]Solid-State: Pre-concentration of the analyte within the matrix can enhance sensitivity.[3]
Response Time Seconds to minutesGenerally rapid, within seconds to minutesSolution-Phase: Rapid diffusion of analyte to the sensor surface.
Solid-State: Can be engineered for fast response depending on the matrix porosity.
Stability & Shelf-Life Prone to aggregation and precipitation over time.Significantly enhanced stability and longer shelf-life.[3][4]Solution-Phase: Can be stored in solution for short periods.
Can be stored in a dry state for extended periods.[4]Solid-State: Robustness against environmental changes (temperature, pH).[4]
Portability & Ease of Use Requires handling of liquid samples.Amenable to fabrication into portable formats like strips and films.[1]Solution-Phase: Simple to prepare in a laboratory setting.
Solid-State: Easy to handle, transport, and integrate into devices.[1]

Experimental Protocols

Fabrication of Solution-Phase PDA Vesicle Sensors

This protocol describes the preparation of PDA vesicles, a common format for solution-phase sensors.

Materials:

  • 10,12-pentacosadiynoic acid (PCDA) monomer

  • Chloroform

  • Deionized water

  • Nitrogen gas

  • UV lamp (254 nm)

Procedure:

  • Dissolve PCDA in chloroform in a round-bottom flask.

  • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with deionized water by sonicating or vortexing the flask, resulting in the formation of multilamellar vesicles.

  • To obtain unilamellar vesicles, the solution can be extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Polymerize the diacetylene monomers by exposing the vesicle solution to 254 nm UV light until a distinct blue color develops.

G A Dissolve PCDA in Chloroform B Form Thin Film (N₂ Evaporation) A->B C Hydrate Film (Vesicle Formation) B->C D Extrusion (Optional) (Unilamellar Vesicles) C->D E UV Polymerization (Blue PDA Vesicles) D->E

Caption: Workflow for preparing solution-phase PDA vesicles.

Fabrication of Solid-State PDA Hydrogel Sensors

This protocol outlines the incorporation of PDA vesicles into a hydrogel matrix to create a solid-state sensor.

Materials:

  • Pre-polymerized PDA vesicle solution (from the protocol above)

  • Hydrogel precursors (e.g., gelatin methacrylate (GelMA) and a photoinitiator)

  • UV lamp (365 nm)

Procedure:

  • Prepare a solution of the hydrogel precursor (e.g., 10% w/v GelMA in phosphate-buffered saline) with a suitable photoinitiator.

  • Mix the pre-polymerized PDA vesicle solution with the hydrogel precursor solution at a desired ratio.

  • Cast the mixture into a mold of the desired shape (e.g., a thin film or microwells).

  • Crosslink the hydrogel by exposing it to 365 nm UV light for a specified duration to form the solid PDA-embedded hydrogel.

G A Prepare PDA Vesicle Solution C Mix Vesicles and Precursors A->C B Prepare Hydrogel Precursor Solution B->C D Cast into Mold C->D E UV Crosslinking (Solid Hydrogel Sensor) D->E

Caption: Workflow for fabricating solid-state PDA hydrogel sensors.

Measurement of Sensor Response

Colorimetric Analysis: The colorimetric response of PDA sensors is quantified by measuring the change in absorbance using a UV-Vis spectrophotometer. The colorimetric response (CR%) is calculated using the following formula:

CR% = [ (PB₀ - PBᵢ) / PB₀ ] * 100

Where:

  • PB = A_blue / (A_blue + A_red)

  • A_blue is the absorbance at the maximum wavelength of the blue phase (typically ~640 nm).

  • A_red is the absorbance at the maximum wavelength of the red phase (typically ~540 nm).

  • PB₀ is the initial percent blue before adding the analyte.

  • PBᵢ is the percent blue after adding the analyte.

Fluorescence Analysis: The fluorescent response is measured using a fluorometer. The sample is excited at a wavelength corresponding to the absorbance of the red-phase PDA (e.g., 485 nm), and the emission is monitored at the peak fluorescence wavelength of the red phase (e.g., 560 nm). The change in fluorescence intensity upon addition of the analyte is recorded.

Applications in Drug Development

Both solution-phase and solid-state PDA sensors have potential applications in drug discovery and development.[5][6] Their label-free nature and rapid response make them suitable for high-throughput screening (HTS) of large compound libraries to identify potential drug candidates that interact with a specific target.[7]

  • Solution-phase sensors in microtiter plates can be used for initial screening of compound libraries.

  • Solid-state sensors , such as microarrays, offer a platform for multiplexed screening and can be more easily automated.[8] The enhanced stability of solid-state sensors is particularly advantageous for long-term storage and use in automated HTS systems.

Conclusion

The choice between solution-phase and solid-state PDA sensors depends on the specific demands of the research or application. Solution-phase sensors are simple to prepare and offer rapid detection in controlled liquid environments. However, their limited stability can be a drawback for certain applications. Solid-state sensors, while sometimes requiring more complex fabrication, provide significant advantages in terms of stability, portability, and ease of integration into sensing devices. For applications in drug development, particularly high-throughput screening, the robustness and potential for miniaturization of solid-state PDA sensors make them a highly promising platform. Future research focusing on direct, quantitative comparisons of the two formats for a wider range of analytes will further guide the rational design and application of PDA-based sensing technologies.

References

Safety Operating Guide

Personal protective equipment for handling 10,12-Tricosadiynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 10,12-Tricosadiynoic Acid. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.

Hazard Assessment

Safety data sheets (SDS) for this compound present some conflicting information regarding its hazard classification. While some sources classify it as not a hazardous substance or mixture[1], other data indicate it may cause skin and serious eye irritation[2]. Thermal decomposition can also lead to the release of irritating gases and vapors[3]. Therefore, it is imperative to handle this chemical with caution, assuming it is a potential irritant, and to adhere to the protective measures outlined below.

Physical and Chemical Properties:

Property Value Source
Physical State Solid, Crystalline [3]
Molecular Formula C23H38O2 [1]
Molecular Weight 346.5 g/mol [2]
Solubility Insoluble in water [3][4]

| Storage | Recommended at 4°C or room temperature, in a dry, well-ventilated place, protected from light.[1][4][5] |

Personal Protective Equipment (PPE)

The following PPE is required to minimize exposure and ensure personal safety when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Safety Goggles or Face ShieldEssential to prevent contact with eyes, which can cause serious irritation.[2][6]
Hand Protection Nitrile or Butyl Rubber GlovesProvides a barrier against skin contact, which may cause irritation.[2][6] Ensure gloves are appropriate for the task's duration and potential for contact.
Body Protection Laboratory CoatStandard protective clothing to prevent contact with skin and personal garments.
Respiratory Protection Use in a Well-Ventilated Area (e.g., Fume Hood)Recommended to avoid inhalation of dust particles.[1][3] For situations with potential for significant aerosolization or dust generation, an N95 mask or a fitted respirator may be necessary.[6]

Operational Plan: Handling and Storage

A. Safe Handling Protocol:

  • Preparation: Work within a designated area, preferably a chemical fume hood, to ensure adequate ventilation.[1][3]

  • PPE: Don all required personal protective equipment as specified in the table above.

  • Dispensing: Handle the solid material carefully to avoid the formation of dust.[3] Use appropriate tools (e.g., spatula) for transferring the substance.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]

  • Post-Handling: After handling, wash hands thoroughly. Clean the work area and decontaminate any equipment used.

B. Storage Protocol:

  • Keep the container tightly closed to prevent contamination.[1][3]

  • Store in a cool, dry, and well-ventilated area, protected from direct sunlight.[1][4]

  • The recommended storage temperature is 4°C for long-term stability.[1][5]

Emergency and Disposal Plan

A. Emergency Procedures: Spills and Exposure

Emergency TypeFirst Aid / Spill Response Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1][3]
Inhalation Move the affected person to fresh air. If symptoms occur, seek medical attention.[1][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[3]
Accidental Spill Ensure adequate ventilation and wear full PPE. Sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1][3] Prevent the substance from entering drains.[1]

B. Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Waste codes should be assigned by the end-user, based on the specific application for which the product was used.[3] Do not dispose of it into the environment.[3]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management prep_area Designate Well-Ventilated Work Area (Fume Hood) don_ppe Don Required PPE: - Goggles - Lab Coat - Gloves prep_area->don_ppe weigh Weigh/Transfer Chemical (Avoid Dust Formation) don_ppe->weigh Proceed to Handling experiment Perform Experimental Procedure weigh->experiment decontaminate Decontaminate Glassware & Work Surfaces experiment->decontaminate Procedure Complete doff_ppe Remove PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash collect_waste Collect Contaminated PPE & Chemical Waste wash->collect_waste Segregate Waste dispose Dispose of Waste in Labeled, Sealed Container (Follow Local Regulations) collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.